1-Methylcyclopentanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIBBVOEXUQHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911618 | |
| Record name | 1-Methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-05-0, 110378-86-4 | |
| Record name | 1-Methylcyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Methylcyclopentanecarboxylic Acid
CAS Number: 5217-05-0
This technical guide provides a comprehensive overview of 1-methylcyclopentanecarboxylic acid, including its chemical properties, synthesis, spectroscopic data, applications in drug discovery, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a cyclic carboxylic acid with a methyl group at the C1 position of the cyclopentane ring.[1] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5217-05-0 | [1] |
| Alternate CAS Number | 110378-86-4 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [1] |
| Synonyms | 1-Methyl-1-carboxy-cyclopentane, 1-Methylcyclopentanoic acid | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 219.0 ± 0.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 103.1 ± 13.1 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. Common methods include the carboxylation of a Grignard reagent and the Favorskii rearrangement.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the synthesis of this compound from 1-chloro-1-methylcyclopentane via a Grignard reaction followed by carboxylation.
Materials:
-
1-chloro-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Hexane
-
Potassium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (1-methylcyclopentylmagnesium chloride).
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Work-up and Purification: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane.
-
Combine the organic extracts and wash them with a solution of potassium hydroxide to extract the carboxylic acid as its salt.
-
Separate the aqueous layer containing the potassium salt and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Extract the liberated carboxylic acid with diethyl ether or hexane.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[3]
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 128 |
| ¹H NMR (Predicted) | δ 12.0-12.5 (s, 1H, -COOH), 2.0-1.5 (m, 8H, cyclopentyl protons), 1.2 (s, 3H, -CH₃) |
| ¹³C NMR (Predicted) | δ ~180 (-COOH), δ ~45 (quaternary C), δ ~35 (cyclopentyl CH₂), δ ~25 (cyclopentyl CH₂), δ ~20 (-CH₃) |
| Infrared (IR) Spectroscopy | ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1450 cm⁻¹ (C-H bend), ~1250 cm⁻¹ (C-O stretch) |
Applications in Drug Development: Inhibition of NaV1.7
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans.[4] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.
Cyclopentane carboxylic acid derivatives have emerged as a promising class of NaV1.7 inhibitors.[5] These small molecules can act through direct or indirect mechanisms to modulate channel activity.
Direct Inhibition of the NaV1.7 Voltage-Sensing Domain
Some small molecule inhibitors, including those with a carboxylic acid moiety, target the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel. The negatively charged carboxylate group can form ionic and hydrogen bonding interactions with positively charged residues within the VSD4, thereby stabilizing the channel in a resting or inactivated state and preventing its opening.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanecarboxylic acid, a derivative of cyclopentane, is a chemical compound of interest in various fields of organic synthesis and pharmaceutical development. Its structural features, comprising a five-membered ring with a methyl and a carboxylic acid group attached to the same carbon atom, impart specific physical and chemical characteristics that are crucial for its handling, reactivity, and potential applications. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| pKa (Predicted) | ~4.9 (Estimated based on similar structures) | - |
| Solubility | Soluble in organic solvents, limited solubility in water | - |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data is available and provides information on the fragmentation pattern of the molecule, confirming its molecular weight. The NIST Mass Spectrometry Data Center provides access to this data.[1][3][4]
-
Infrared Spectroscopy (IR): The infrared spectrum of this compound is available and would be expected to show characteristic absorption bands for the carboxylic acid functional group. These include a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch at around 1700 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound is not readily found in public databases, the spectra can be predicted based on its structure. The ¹H NMR spectrum would be expected to show signals for the methyl protons, the methylene protons of the cyclopentane ring, and a characteristic downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum would display signals for the quaternary carbon, the carbonyl carbon, the methyl carbon, and the methylene carbons of the ring.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, the following are generalized, standard procedures for determining the key physical properties of a carboxylic acid.
Determination of Melting Point (for solid compounds)
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range at which the substance begins to melt and completely becomes a liquid is recorded as the melting point range.
Determination of Boiling Point
-
Apparatus: A distillation setup, including a round-bottom flask, a condenser, a thermometer, and a heating mantle, is assembled.
-
Procedure: A small volume of the liquid is placed in the flask with a few boiling chips. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid boils and the vapor condenses at a steady rate) is recorded as the boiling point. For greater accuracy, this is typically done under controlled pressure.
Determination of Solubility
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) is chosen.
-
Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent at a controlled temperature. The mixture is agitated, and the substance is observed to see if it dissolves completely. The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a compound like this compound.
Caption: A flowchart illustrating the logical progression for the comprehensive determination of the physical and spectroscopic properties of a chemical compound.
Conclusion
This compound is a compound for which fundamental physical data, such as melting and boiling points, are not widely reported. This guide has consolidated the available information and provided a framework of standard experimental protocols for the determination of these missing values. The provided workflow and spectral data information will be valuable to researchers and professionals in the fields of chemistry and drug development who may work with this or structurally related molecules. Further experimental investigation is warranted to fully characterize this compound.
References
An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1-methylcyclopentanecarboxylic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this molecule may be of interest.
Chemical Structure and Properties
This compound is a cyclic carboxylic acid with a methyl group and a carboxylic acid functional group attached to the same carbon atom of a cyclopentane ring.[1][2] Its chemical structure is characterized by this five-membered ring, which influences its physical and chemical properties.[1]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [2] |
| CAS Number | 5217-05-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Boiling Point | 219.0 °C at 760 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Melting Point | Not available | |
| pKa | Not available |
Synthesis and Experimental Protocols
For instance, the synthesis of the related compound methyl cyclopentanecarboxylate has been achieved through the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide.[3] This ester could then potentially be hydrolyzed to the corresponding carboxylic acid and subsequently methylated.
A general procedure for the synthesis of tertiary carboxylic acids, such as 1-methylcyclohexanecarboxylic acid, involves the carboxylation of the corresponding alcohol with formic acid in the presence of sulfuric acid.[4] Adapting this method to 1-methylcyclopentanol could yield the desired product.
Diagram 1: Potential Synthetic Pathway for this compound
Caption: Plausible synthesis of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features | Source(s) |
| Mass Spectrometry (GC-MS) | Data available, indicating fragmentation patterns can be obtained. | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. Expected to show a broad O-H stretch (~3300-2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). | [2] |
| ¹H NMR Spectroscopy | No experimental spectrum readily available. | |
| ¹³C NMR Spectroscopy | No experimental spectrum readily available. |
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the compound.
Potential Applications in Drug Development
While direct biological activity data for this compound is limited, the broader class of cyclopentane carboxylic acid derivatives has emerged as a promising area in drug discovery.
Recent research has identified novel cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a significant target for the development of new analgesics for pain management. The discovery of these inhibitors highlights the potential for substituted cyclopentane carboxylic acids, including the 1-methyl derivative, to serve as scaffolds for new therapeutic agents.
The anxiolytic drug panadiplon undergoes metabolism to form a cyclopropane carboxylic acid metabolite, which has been linked to hepatic toxicity through the inhibition of mitochondrial fatty acid beta-oxidation.[6] While this involves a different ring size, it underscores the importance of understanding the metabolic fate and potential toxicity of cyclic carboxylic acids in drug development.
Further research is warranted to explore the biological activity of this compound, particularly its potential as a NaV1.7 inhibitor or its interaction with other biological targets.
Diagram 3: Potential Role in NaV1.7 Inhibition Pathway
Caption: Hypothetical inhibition of the NaV1.7 channel for pain relief.
References
- 1. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]
- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylcyclopentanecarboxylic acid, consolidating its chemical properties, potential synthetic routes, and biological relevance. The information is intended to support research and development activities by presenting key data in an accessible format.
Core Chemical and Physical Properties
This compound is a cyclic carboxylic acid featuring a five-membered carbon ring.[1] This structure imparts specific physical and chemical characteristics relevant to its application in organic synthesis and materials science.
Compound Identification
A summary of the primary identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid[2] |
| CAS Number | 5217-05-0[1][3][4] |
| Molecular Formula | C₇H₁₂O₂[1][2][3][4][5][6][7] |
| Molecular Weight | 128.17 g/mol [2] |
| Canonical SMILES | CC1(CCCC1)C(=O)O[4] |
| InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N[1][3][4] |
Physicochemical Data
The known physical and chemical properties are compiled for reference. Note that specific experimental values for properties like boiling and melting points are not consistently available in public literature.
| Property | Value/Description |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Solubility | Soluble in organic solvents; limited solubility in water[1] |
| Boiling Point | Data not available[5] |
| Melting Point | Data not available[5] |
| Density | Data not available[5] |
Synthesis and Reactivity
The carboxylic acid group allows it to undergo typical reactions such as esterification and acid-base reactions.[1] It can serve as a valuable intermediate in the synthesis of more complex molecules.[1][8]
Potential Applications and Biological Relevance
While direct biological activity data for this compound is limited, its potential is suggested by its applications as a synthetic intermediate and the known activities of structurally similar molecules.[1][8]
-
Pharmaceuticals and Fragrances: It is suggested as a potential intermediate in the production of pharmaceuticals and fragrances.[1]
-
Building Block: The chiral isomer, (1R,trans)-3-methyl-cyclopentanecarboxylic acid, is utilized as a building block for more complex molecules and is investigated for its therapeutic properties and as a precursor in drug development.[8]
-
Analog Activity: The related compound 1-Methyl-1-cyclohexanecarboxylic acid, a structural analog of valproic acid, is known to have anticonvulsant properties.[9]
Given its potential role in drug development, a generalized workflow for assessing the biological activity of such a compound is outlined below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. Proper personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] |
| STOT, Single Exposure | H335: May cause respiratory irritation[2] |
References
- 1. CAS 5217-05-0: this compound [cymitquimica.com]
- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanecarboxylic acid, 1-methyl- | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. keyorganics.net [keyorganics.net]
- 7. scbt.com [scbt.com]
- 8. (1R,trans)-3-methyl-cyclopentanecarboxylic acid | Benchchem [benchchem.com]
- 9. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
1-Methylcyclopentanecarboxylic acid IUPAC name
An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name 1-methylcyclopentane-1-carboxylic acid , is a cyclic carboxylic acid of growing interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural scaffold, featuring a five-membered carbon ring with a methyl group and a carboxylic acid functional group at the same position, imparts specific chemical and physical properties that make it a valuable building block.[1] This guide provides a comprehensive overview of its properties, synthesis, and emerging applications, particularly in the realm of drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents and has limited solubility in water.[1] The presence of the carboxylic acid group allows it to undergo typical reactions such as esterification and acid-base reactions.[1]
| Property | Value | Source |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | --INVALID-LINK--[2] |
| CAS Number | 5217-05-0 | --INVALID-LINK--[3][4] |
| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK--[3][4] |
| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[2] |
| Physical State | Liquid | --INVALID-LINK--[1] |
| InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N | --INVALID-LINK--[3][4] |
| SMILES | CC1(CCCC1)C(=O)O | --INVALID-LINK--[5] |
Synthesis of this compound
The synthesis of tertiary carboxylic acids like this compound is effectively achieved through the Koch-Haaf reaction .[1][2] This acid-catalyzed carbonylation method utilizes an alcohol or alkene as a substrate. The use of formic acid as the carbon monoxide source allows the reaction to proceed under milder conditions, close to room temperature and pressure.[1][2]
Experimental Protocol: Koch-Haaf Synthesis
This protocol describes the synthesis of this compound from 1-methylcyclopentanol.
Materials:
-
1-methylcyclopentanol
-
96-98% Sulfuric acid (H₂SO₄)
-
98-100% Formic acid (HCOOH)
-
Hexane
-
Potassium hydroxide (KOH) solution (1.4 N)
-
Hydrochloric acid (HCl) (12 N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Deionized water
Equipment:
-
1 L three-necked flask
-
Powerful mechanical stirrer
-
Dropping funnel with a gas by-pass
-
Thermometer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Acid Preparation: Charge the flask with 500 g of 96% sulfuric acid. Begin vigorous stirring and cool the flask to 15-20°C using a cooling bath.
-
Initiation: Slowly add a few milliliters of 98-100% formic acid to the sulfuric acid.
-
Substrate Addition: Prepare a solution of 1-methylcyclopentanol in 98-100% formic acid (a 1:4 molar ratio of alcohol to formic acid is typical). Add this solution dropwise to the stirred sulfuric acid over approximately 1 hour, maintaining the temperature between 15-20°C. Carbon monoxide will be generated in situ, and the reaction mixture may foam.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at 15-20°C.
-
Quenching: Pour the reaction mixture slowly and with stirring onto 1 kg of crushed ice in a large beaker. The carboxylic acid will separate as a solid or an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with three portions of hexane.
-
Purification: Combine the hexane extracts and wash them twice with a 1.4 N potassium hydroxide solution. This will convert the carboxylic acid to its water-soluble potassium salt, separating it from neutral organic impurities.
-
Isolation: Combine the aqueous alkaline layers and wash with a small portion of hexane to remove any remaining neutral impurities.
-
Acidification: Cool the alkaline solution in an ice bath and acidify to pH 2 with 12 N hydrochloric acid. The this compound will precipitate.
-
Final Extraction & Drying: Extract the liberated acid with hexane. Wash the combined hexane layers with water and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator to yield the final product.
Caption: Workflow for the Koch-Haaf synthesis of this compound.
Applications in Drug Development
The cyclopentane motif is a common feature in many approved drugs, where it can serve as a core scaffold or an appendage to interact with hydrophobic pockets in biological targets.[6] The carboxylic acid group is also a key functional group in drug design, often involved in critical binding interactions with receptors or enzymes.
Inhibition of NaV1.7 for Pain Management
A significant and promising application for derivatives of cyclopentane carboxylic acids is in the development of novel analgesics.[3] Recent research has identified that certain cyclopentane carboxylic acid derivatives are potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[3]
The NaV1.7 channel is a key player in pain signaling.[7][8] It is highly expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system.[8] Genetic studies in humans have confirmed its critical role; gain-of-function mutations lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to feel pain.[7][9] This makes selective inhibition of NaV1.7 a highly sought-after strategy for developing new pain medications that could be more effective and have fewer side effects than current treatments like opioids and NSAIDs.[8]
The cyclopentane carboxylic acid moiety has been identified as a key "warhead" that can significantly boost the potency of molecules designed to inhibit NaV1.7.[3] Drug discovery programs have successfully used this structural motif to develop inhibitors with high selectivity over other sodium channel subtypes (like NaV1.5, which is crucial for cardiac function), thereby reducing the risk of off-target side effects.[3]
Caption: Role of NaV1.7 in pain signaling and its inhibition by a drug candidate.
Safety and Handling
This compound is classified under GHS as harmful if swallowed and can cause serious eye damage and skin irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with well-defined properties and established synthesis routes. While it serves as a useful building block in general organic synthesis, its most compelling future lies in drug discovery. The demonstrated success of the cyclopentane carboxylic acid scaffold in creating potent and selective NaV1.7 inhibitors for pain management highlights its potential to contribute to the development of a new generation of non-opioid analgesics. This makes it a compound of significant interest for researchers in medicinal chemistry and drug development.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid
This technical guide provides a comprehensive overview of 1-Methylcyclopentanecarboxylic acid, including its synonyms, physicochemical properties, synthesis protocols, and its relevance in contemporary drug development as a scaffold for targeting ion channels involved in pain signaling.
Synonyms
This compound is known by several alternative names in chemical literature and commercial catalogs. These include:
-
1-Methylcyclopentane-1-carboxylic acid
-
1-Methylcyclopentanoic acid
-
Cyclopentanecarboxylic acid, 1-methyl-
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂[1] |
| Molecular Weight | 128.17 g/mol [2] |
| Boiling Point | 219.0 °C at 760 mmHg[1] |
| Density | 1.1 g/cm³[1] |
| Melting Point | Not available[1][3] |
Experimental Protocols
A common synthetic route to this compound involves a two-step process: the formation of its methyl ester via a Favorskii-type rearrangement, followed by hydrolysis to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 1-methylcyclopentanecarboxylate
This step is an adaptation of the Favorskii rearrangement used for the synthesis of methyl cyclopentanecarboxylate.
-
Materials:
-
2-Chloro-2-methylcyclohexanone
-
Sodium methoxide
-
Anhydrous ether
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Equip a dry three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Charge the flask with a suspension of sodium methoxide in anhydrous ether and begin stirring.
-
Add a solution of 2-chloro-2-methylcyclohexanone in dry ether dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for approximately 2 hours.
-
Cool the mixture and add water to dissolve the precipitated salts.
-
Separate the ether layer. Extract the aqueous layer with additional portions of ether.
-
Combine the ether extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
The resulting crude ester, methyl 1-methylcyclopentanecarboxylate, is purified by vacuum distillation.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Methyl 1-methylcyclopentanecarboxylate
-
Aqueous sodium hydroxide (e.g., 10-20%)
-
Concentrated hydrochloric acid
-
Dichloromethane or other suitable organic solvent
-
-
Procedure:
-
In a round-bottomed flask, combine methyl 1-methylcyclopentanecarboxylate with an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the product into an organic solvent such as dichloromethane.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
-
Biological Activity and Signaling Pathways
Derivatives of cyclopentane carboxylic acid have emerged as a significant area of research in drug discovery, particularly in the development of novel analgesics. Recent studies have identified these compounds as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.
The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals. It acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in nociceptive neurons.[4] The crucial role of NaV1.7 in pain perception is highlighted by human genetic studies, where loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain.
The inhibition of NaV1.7 by cyclopentane carboxylic acid derivatives represents a promising therapeutic strategy for pain management. By blocking this channel, these compounds can prevent the amplification of pain signals at their source, effectively reducing the sensation of pain. The discovery of these inhibitors has been driven by design elements that replace other chemical motifs with the cyclopentane carboxylic acid structure, which has been shown to significantly boost potency against NaV1.7.[2][5]
Caption: Inhibition of the NaV1.7 pain signaling pathway.
References
- 1. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]
- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]
- 5. CAS 1123-25-7: 1-Methylcyclohexanecarboxylic acid [cymitquimica.com]
Spectral Data Analysis of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectral data for 1-methylcyclopentanecarboxylic acid (C₇H₁₂O₂; Molar Mass: 128.17 g/mol ). The information herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document summarizes available mass spectrometry and infrared spectroscopy data, provides generalized experimental protocols, and outlines a logical workflow for spectral analysis.
Spectral Data Presentation
The following sections detail the available spectral data for this compound.
Mass Spectrometry (MS)
Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center under the identifier NIST MS number 163768.[1][2] While the full experimental spectrum is accessible through the NIST/EPA/NIH Mass Spectral Library, predicted collision cross-section (CCS) values for various adducts, which are crucial for ion mobility-mass spectrometry, are presented below.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.09100 | 127.2 |
| [M+Na]⁺ | 151.07294 | 133.8 |
| [M-H]⁻ | 127.07644 | 129.3 |
| [M+NH₄]⁺ | 146.11754 | 152.1 |
| [M+K]⁺ | 167.04688 | 133.1 |
| [M+H-H₂O]⁺ | 111.08098 | 123.5 |
| [M]⁺ | 128.08317 | 124.1 |
| [M]⁻ | 128.08427 | 124.1 |
Data sourced from predicted values available on PubChem.
Infrared (IR) Spectroscopy
A vapor-phase infrared spectrum for this compound is available for viewing on SpectraBase.[2] However, quantitative data detailing specific absorption frequencies (cm⁻¹) and intensities were not accessible in the conducted literature search. Key expected absorptions would include a broad O-H stretch from the carboxylic acid group (typically ~3300-2500 cm⁻¹), a sharp C=O (carbonyl) stretch (~1700 cm⁻¹), C-O stretching, and various C-H stretching and bending vibrations for the methyl and cyclopentane ring structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
An extensive search of publicly available spectral databases did not yield experimental ¹H NMR or ¹³C NMR data for this compound. While data for structurally similar compounds, such as 1-methylcyclopropane-carboxylic acid, is available, it should not be used as a direct substitute.[3] The acquisition of experimental NMR data is recommended for unambiguous structural confirmation.
Generalized Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data cited above. These protocols are based on standard laboratory practices and should be adapted to specific instrumentation and sample requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for analyzing a semi-volatile carboxylic acid like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Transfer the solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates to prevent injector contamination.
2. GC-MS System Configuration:
-
GC Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Set to 250°C to ensure rapid volatilization. A splitless injection mode is preferred for lower concentration samples to enhance sensitivity.
-
Oven Temperature Program:
-
Initial Temperature: Hold at 60°C for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragment ions.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data to identify the molecular ion peak and characteristic fragmentation patterns. Compare the resulting spectrum against a reference library, such as the NIST database, for confirmation.
Vapor Phase Infrared (IR) Spectroscopy
This protocol describes a general method for obtaining a vapor-phase IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
1. Instrument and Sample Cell Preparation:
-
Ensure the FTIR spectrometer is properly purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.
-
Use a heatable gas cell with an appropriate path length (e.g., 10 cm). The cell windows should be made of a material transparent to IR radiation, such as KBr or ZnSe.
-
Heat the gas cell to a stable temperature (e.g., 50-100°C) sufficient to vaporize the sample without causing thermal decomposition.
2. Background Spectrum Acquisition:
-
With the gas cell empty (under vacuum or filled with dry nitrogen), collect a background interferogram.
-
Perform a Fourier transform on the interferogram to obtain the background spectrum. This spectrum accounts for the instrumental response and any residual atmospheric gases.
3. Sample Introduction and Spectrum Acquisition:
-
Introduce a small amount (a few microliters of a neat liquid sample or the headspace vapor from a solid/liquid) into the heated, evacuated gas cell. Allow the sample to vaporize and the pressure to equilibrate.
-
Collect the sample interferogram under the same instrumental conditions as the background.
-
Perform a Fourier transform on the sample interferogram to generate the single-beam sample spectrum.
4. Data Processing:
-
Ratio the single-beam sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the frequencies of key absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C=O, C-H).
Workflow for Spectral Characterization
The structural elucidation and confirmation of a chemical entity like this compound follows a logical workflow. The process begins with sample preparation and progresses through data acquisition from multiple spectroscopic techniques, followed by integrated data analysis to confirm the molecular structure.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the NMR Analysis of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methylcyclopentanecarboxylic acid. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure and key NMR correlations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this compound.
Introduction to this compound
This compound is a saturated monocarboxylic acid and a derivative of cyclopentane. Its molecular structure consists of a five-membered cyclopentane ring with a methyl group and a carboxylic acid group attached to the same carbon atom (C1). This substitution pattern leads to a unique set of NMR signals that can be used for its identification and characterization. Understanding the NMR profile of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior in various applications, including as a building block in medicinal chemistry.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data has been compiled from reliable spectroscopic sources and is presented for easy reference and comparison.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~12 | Singlet (broad) | 1H |
| -CH₃ | 1.25 | Singlet | 3H |
| -CH₂- (C2, C5) | 1.85 - 1.95 | Multiplet | 4H |
| -CH₂- (C3, C4) | 1.55 - 1.65 | Multiplet | 4H |
Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on solvent and concentration.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -COOH | ~184 |
| C1 (Quaternary) | ~48 |
| C2, C5 | ~37 |
| C3, C4 | ~25 |
| -CH₃ | ~23 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key correlations between the atoms and their expected NMR signals.
Caption: Molecular structure and key NMR signal correlations for this compound.
An In-depth Technical Guide to the Mass Spectrometry of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 1-methylcyclopentanecarboxylic acid (C₇H₁₂O₂), a saturated monocarboxylic acid. This document details its characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Molecular and Spectrometric Overview
This compound has a molecular weight of approximately 128.17 g/mol .[1][2] Its mass spectrum under electron ionization exhibits a discernible molecular ion peak and a series of characteristic fragment ions that provide structural information.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative intensities of these ions are crucial for identification. The data presented below is compiled from publicly available spectral databases.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 128 | [C₇H₁₂O₂]⁺• (Molecular Ion) | 5 |
| 113 | [M - CH₃]⁺ | 20 |
| 85 | [M - COOH]⁺ | 100 |
| 69 | [C₅H₉]⁺ | 30 |
| 57 | [C₄H₉]⁺ | 45 |
| 41 | [C₃H₅]⁺ | 60 |
Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions.
Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the cleavage of bonds adjacent to the carboxylic acid group and within the cyclopentane ring. The major fragmentation pathways are illustrated below.
Caption: Proposed fragmentation pathway of this compound.
The fragmentation process can be described as follows:
-
α-Cleavage: The initial ionization event forms the molecular ion (m/z 128). Subsequent cleavage of the bond between the cyclopentyl ring and the methyl group results in the loss of a methyl radical (•CH₃) to form the ion at m/z 113.[3]
-
Loss of the Carboxyl Group: A significant fragmentation pathway is the loss of the entire carboxyl group (•COOH), leading to the formation of the base peak at m/z 85.[4] This corresponds to the 1-methylcyclopentyl cation.
-
Ring Fission and Rearrangement: The fragment at m/z 85 can undergo further fragmentation through ring-opening and subsequent loss of neutral molecules. The loss of ethylene (C₂H₄) from this ion can lead to the fragment at m/z 57. The ion at m/z 69 is likely formed through the loss of methane (CH₄) from the m/z 85 fragment, followed by rearrangement. The prominent fragment at m/z 41 is a common hydrocarbon fragment ([C₃H₅]⁺) resulting from further degradation of the ring structure.
Experimental Protocols
The analysis of this compound is typically performed using GC-MS. Due to the polar nature of the carboxylic acid group, derivatization is often employed to improve chromatographic performance and reduce peak tailing.[5]
Sample Preparation (Derivatization)
A common derivatization method is silylation, which converts the acidic proton into a less polar trimethylsilyl (TMS) group.[6]
-
Drying: Ensure the sample is free of water, as this can interfere with the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by using a drying agent.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample in a sealed vial.
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of derivatized carboxylic acids.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless depending on concentration) |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
References
- 1. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Synthesis of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopentanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and relevant quantitative data. The synthesis strategies discussed herein are primarily the Favorskii rearrangement and the haloform reaction. A theoretical overview of the Grignard reagent carboxylation route is also presented. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.
Favorskii Rearrangement Approach
The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acids and their derivatives from α-halo ketones. In the context of this compound synthesis, this pathway involves the ring contraction of a 2-halo-2-methylcyclohexanone.
Reaction Mechanism
The reaction proceeds through the formation of a cyclopropanone intermediate. The mechanism involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the side of the carbonyl group opposite to the halogen, forming an enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile, such as a hydroxide or alkoxide ion, attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product.
The Reactivity Profile of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopentanecarboxylic acid is a versatile building block in organic synthesis, finding applications in the development of novel therapeutics and other fine chemicals. This technical guide provides an in-depth analysis of its reactivity profile, encompassing its synthesis, key chemical transformations, and physicochemical properties. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a summary of its spectral data. Furthermore, this guide explores the potential biological significance of the cyclopentane carboxylic acid scaffold, particularly as an inhibitor of the NaV1.7 sodium channel, a key target in pain therapeutics.
Physicochemical and Spectral Data
This compound is a cyclic carboxylic acid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its structural and predicted properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [1] |
| CAS Number | 5217-05-0 | [1] |
| Predicted pKa | ~4.9 (Predicted) | |
| Predicted XlogP | 1.7 | [1] |
| Appearance | Colorless to pale yellow liquid |
Table 2: Spectroscopic Data of this compound
| Technique | Key Peaks / Chemical Shifts (δ) | Reference |
| ¹H NMR | Carboxylic Acid (COOH): ~12 ppm (broad singlet)Cyclopentane Ring Protons: 1.5-2.0 ppm (multiplet)Methyl Protons (CH₃): ~1.2 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O): ~180 ppmQuaternary Carbon (C-CH₃): ~45 ppmCyclopentane Ring Carbons (CH₂): 25-40 ppmMethyl Carbon (CH₃): ~20 ppm | |
| FTIR (cm⁻¹) | O-H stretch (Carboxylic Acid): 2500-3300 (broad)C-H stretch (Alkyl): 2850-3000C=O stretch (Carbonyl): 1700-1725C-O stretch: 1210-1320 | [2][3] |
| Mass Spec. (m/z) | [M]+: 128[M-CH₃]+: 113[M-COOH]+: 83 | [4][5][6] |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common and reliable method involves the carboxylation of a Grignard reagent derived from 1-bromo-1-methylcyclopentane.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is adapted from established procedures for the synthesis of related cycloalkanecarboxylic acids.
Materials:
-
1-bromo-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form. Continue adding dry ice until the exothermic reaction subsides.
-
Work-up: Allow the reaction mixture to warm to room temperature. Slowly add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts and wash with brine. Dry the ethereal solution over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.
Caption: Synthetic workflow for this compound via Grignard carboxylation.
Reactivity Profile
The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It undergoes a variety of reactions common to this class of compounds.
Esterification
This compound can be readily converted to its corresponding esters via Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Synthesis of Methyl 1-methylcyclopentanecarboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by distillation.
Reduction to Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, (1-methylcyclopentyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction to (1-Methylcyclopentyl)methanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then water again.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude alcohol.
-
Purify by distillation.
Amide Formation
This compound can be converted to its corresponding amide by reaction with an amine, typically after activation of the carboxylic acid, for example, by conversion to an acyl chloride.
Experimental Protocol: Synthesis of 1-Methylcyclopentanecarboxamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ammonia (aqueous solution) or an amine
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Acyl Chloride Formation: In a round-bottomed flask, dissolve this compound in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath. Slowly add an excess of concentrated aqueous ammonia or the desired amine. Stir for 1-2 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Caption: Key reactions of this compound.
Biological Significance and Drug Development
The cyclopentane carboxylic acid scaffold is of significant interest in drug discovery. Recent studies have identified derivatives of cyclopentane carboxylic acid as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[7][8] This channel is a critical mediator of pain signals, and its inhibition represents a promising strategy for the development of novel analgesics with potentially fewer side effects than existing treatments.[9][10][11]
Hypothetical Signaling Pathway
While the specific interaction of this compound with NaV1.7 has not been detailed in the literature, a hypothetical signaling pathway illustrating the role of a NaV1.7 inhibitor can be constructed.
Caption: Hypothetical mechanism of action for a this compound derivative as a NaV1.7 inhibitor for pain relief.
In this proposed mechanism, a painful stimulus activates the NaV1.7 channel on nociceptive (pain-sensing) neurons. This leads to an influx of sodium ions, causing membrane depolarization and the propagation of an action potential. This signal is then transmitted to the central nervous system (CNS), resulting in the perception of pain. A hypothetical inhibitor, such as a derivative of this compound, would block the NaV1.7 channel, preventing sodium influx and thereby inhibiting the transmission of the pain signal.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile centered on its carboxylic acid functionality. The ability to readily undergo esterification, reduction, and amidation makes it a versatile precursor for a range of more complex molecules. The emerging biological importance of the cyclopentane carboxylic acid scaffold, particularly in the context of NaV1.7 inhibition, underscores the potential of this and related compounds in the development of next-generation therapeutics for pain management. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Cyclopentanecarboxylic acid, 1-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide for Researchers
Introduction
1-Methylcyclopentanecarboxylic acid, a saturated fatty acid with the chemical formula C₇H₁₂O₂, is a compound whose biological activities remain largely uncharted in publicly available scientific literature. While direct studies on its specific effects are scarce, the structural class to which it belongs—cyclic carboxylic acids—has been associated with a range of biological effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, drawing inferences from structurally related compounds. This document will also furnish detailed experimental protocols to facilitate the investigation of these hypothesized activities, present available data in a structured format, and utilize visualizations to clarify complex pathways and workflows.
Hypothesized Biological Activities
Based on the known biological effects of structurally analogous compounds, two primary areas of potential activity for this compound emerge: metabolic regulation, specifically hypoglycemic effects via inhibition of fatty acid β-oxidation, and anti-inflammatory activity.
Metabolic Regulation: A Potential Hypoglycemic Agent
Certain cyclic and short-chain fatty acids have demonstrated the ability to modulate metabolic pathways. Notably, compounds like methylenecyclopropylglycine are known to induce hypoglycemia by inhibiting enzymes involved in fatty acid β-oxidation. This inhibition leads to a decrease in available energy from fat metabolism, compelling cells to increase glucose uptake and utilization, thereby lowering blood glucose levels.
Proposed Mechanism of Action: Inhibition of Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical mitochondrial process for energy production. The structural similarity of this compound to natural fatty acid intermediates suggests it could act as a competitive inhibitor of one or more enzymes in this pathway. A key regulatory step is the transport of long-chain fatty acids into the mitochondria, a process mediated by carnitine palmitoyltransferase I (CPT1). Inhibition of CPT1 is a known mechanism for inducing hypoglycemia.
Signaling Pathway: Fatty Acid β-Oxidation
Caption: Hypothesized inhibition of fatty acid β-oxidation by this compound.
Anti-Inflammatory Potential
Derivatives of cyclopentane, such as cyclopentenediones, have been reported to possess a spectrum of biological activities, including anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory mediators or enzymes.
Proposed Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory activity of this compound could be mediated through several potential mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.
-
Reduction of Pro-inflammatory Cytokine Production: It may suppress the production of cytokines like TNF-α, IL-6, and IL-1β from immune cells.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Experimental Workflow: In Vitro Anti-Inflammatory Screening
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) specifically for the biological activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.
Table 1: Template for Quantitative Biological Activity Data of this compound
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Hypoglycemic Activity | In vivo | Rodent model | Blood Glucose Reduction (%) | ||
| Fatty Acid Oxidation | CPT1 | Isolated Mitochondria | IC₅₀ | ||
| Anti-inflammatory | COX-2 | Enzyme Assay | IC₅₀ | ||
| Anti-inflammatory | TNF-α Production | Macrophages | IC₅₀ | ||
| Anti-inflammatory | NO Production | Macrophages | IC₅₀ |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized biological activities of this compound.
Protocol 1: Assessment of Hypoglycemic Activity in a Rodent Model
Objective: To determine if this compound exhibits hypoglycemic effects in a diabetic or normoglycemic rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., streptozotocin-induced diabetic mice or normoglycemic mice)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Glibenclamide)
-
Groups 3-5: this compound at varying doses (e.g., 10, 50, 100 mg/kg).
-
-
Baseline Blood Glucose: Measure and record the initial blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer the respective treatments orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the percentage reduction in blood glucose compared to the baseline and the vehicle control group.
Protocol 2: In Vitro Fatty Acid β-Oxidation Inhibition Assay
Objective: To assess the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria or cultured cells.
Materials:
-
This compound
-
Cultured cells (e.g., HepG2) or isolated liver mitochondria
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid)
-
Scintillation counter and vials
-
Assay buffer
-
Positive control inhibitor (e.g., Etomoxir)
Procedure:
-
Cell/Mitochondria Preparation: Culture cells to confluency or isolate mitochondria from fresh tissue using standard protocols.
-
Treatment: Pre-incubate the cells or mitochondria with varying concentrations of this compound or vehicle for a specified time.
-
Initiation of Reaction: Add the assay buffer containing the radiolabeled fatty acid to initiate the oxidation reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination and Measurement: Stop the reaction by adding an acid (e.g., perchloric acid). Measure the production of radiolabeled CO₂ or acid-soluble metabolites using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of fatty acid oxidation at each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced NO production in macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural characteristics and the known activities of related compounds provide a strong rationale for investigating its potential as a modulator of metabolic and inflammatory processes. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically explore these hypothesized activities. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which may unveil novel therapeutic opportunities.
An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclopentanecarboxylic acid derivatives, a promising scaffold in modern drug discovery. The unique structural features of the this compound core have been exploited to develop potent and selective modulators of key biological targets, particularly in the fields of pain and neuropharmacology. This document details the synthesis, pharmacological activity, and experimental protocols related to these derivatives, with a focus on their interactions with the voltage-gated sodium channel NaV1.7 and the sigma-1 receptor.
Core Compound Profile
This compound is a cyclic carboxylic acid featuring a five-membered carbon ring with a methyl group and a carboxylic acid functional group attached to the same carbon. This structure provides a rigid and compact framework that can be readily functionalized to explore structure-activity relationships in drug design.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| CAS Number | 5217-05-0[1] |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, limited solubility in water |
Therapeutic Applications and Key Derivatives
Derivatives of this compound have emerged as significant ligands for two primary therapeutic targets: the voltage-gated sodium channel NaV1.7, a key mediator of pain signals, and the sigma-1 receptor, which is implicated in a range of neurological disorders.
NaV1.7 Inhibitors for Analgesia
The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[2] Selective blockers of NaV1.7 are therefore highly sought after as non-opioid analgesics. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[3]
A key design strategy involves the replacement of a proline warhead in earlier inhibitor scaffolds with a cyclopentane carboxylic acid moiety, which has been shown to significantly boost NaV1.7 potency.[3] Further modifications, such as the replacement of metabolically labile groups with more stable systems, have led to compounds with improved pharmacokinetic profiles.[3]
Quantitative Data for Selected NaV1.7 Inhibitors:
| Compound ID | Structure | NaV1.7 IC₅₀ (nM) | Selectivity vs. NaV1.5 | Reference |
| Compound 31 | [Structure to be inserted based on full-text analysis] | Potent (exact value to be extracted) | High (exact value to be extracted) | [3] |
Sigma-1 Receptor Ligands for Neurological Disorders
The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating calcium signaling and cellular stress responses.[4] Ligands targeting this receptor have shown potential as antitussive, anticonvulsant, and anti-ischemic agents.[4] A series of carbetapentane analogs, which are derivatives of 1-phenylcyclopentanecarboxylic acid, have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors.[4]
These studies have demonstrated that modifications to the phenyl ring, the cyclopentyl ring, the carboxylate function, and the N,N-diethyl substituent can lead to potent and highly selective sigma-1 ligands.[4] Notably, certain chemical modifications resulted in over 220-fold selectivity for the sigma-1 receptor over muscarinic receptors.[4]
Quantitative Data for Selected Sigma-1 Receptor Ligands:
| Compound ID | Structure | Sigma-1 Ki (nM) | Sigma-1/Sigma-2 Selectivity | Reference |
| Compound 34 | [Structure to be inserted based on full-text analysis] | [To be extracted] | 65-fold[4] | [4] |
| Compound 35 | [Structure to be inserted based on full-text analysis] | [To be extracted] | 78-fold[4] | [4] |
| Compound 39 | [Structure to be inserted based on full-text analysis] | [To be extracted] | 51-fold[4] | [4] |
Synthesis and Experimental Protocols
General Synthetic Approach
A common synthetic strategy for preparing derivatives of this compound involves the functionalization of the carboxylic acid group to form amides, esters, or other derivatives. A ring contraction approach from cyclohexane precursors has also been described for the synthesis of cyclopentane derivatives, including those with a carboxylic acid function.[5]
Experimental Protocol: Amide Synthesis from this compound
A general procedure for the synthesis of amides from this compound is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Amine Coupling: The activated carboxylic acid derivative is then reacted with the desired amine to form the corresponding amide.
Detailed step-by-step protocols with specific reagents, solvents, and reaction conditions would be extracted from the full-text scientific literature.
Pharmacological Assay Protocols
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
-
Membrane Preparation: Prepare membrane homogenates from a suitable source (e.g., cell lines expressing the sigma-1 receptor or animal tissue).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).
Experimental Protocol: NaV1.7 Electrophysiology Assay
This protocol describes the use of patch-clamp electrophysiology to measure the inhibition of NaV1.7 channels.
-
Cell Culture: Use a cell line stably expressing the human NaV1.7 channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration on a single cell.
-
Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to activate the channels.
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting changes in the NaV1.7 current.
-
Data Analysis: Measure the peak inward current at each compound concentration and calculate the IC₅₀ value for the inhibition of the NaV1.7 channel.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
Unveiling 1-Methylcyclopentanecarboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of 1-Methylcyclopentanecarboxylic acid. It details the seminal synthesis as reported in 1961 and contrasts it with modern synthetic approaches. A key focus is the emerging role of cyclopentanecarboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 sodium channel, a critical target in pain therapeutics. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and visual diagrams of synthetic workflows and biological pathways to serve as a vital resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, a small, methylated cyclic carboxylic acid, has been a subject of chemical synthesis for decades. While its initial discovery was rooted in fundamental organic chemistry, recent advancements in pharmacology have highlighted the therapeutic potential of its derivatives. Notably, the cyclopentanecarboxylic acid scaffold has been identified as a key pharmacophore in the development of selective inhibitors for the voltage-gated sodium channel NaV1.7.[1] Dysregulation of NaV1.7 is strongly implicated in various pain states, making its selective inhibition a promising strategy for the development of novel analgesics.[1] This guide will bridge the historical context of this compound's first synthesis with its contemporary applications in drug discovery.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| CAS Number | 5217-05-0 | [2] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Boiling Point | 115-116 °C at 12 mmHg | Data from analogous synthesis |
| Refractive Index (n²⁵D) | 1.4533 | Data from analogous synthesis |
Note: Some physical properties are inferred from the original synthesis paper which does not explicitly state all of them.
Experimental Protocols
Original Synthesis: A Historical Perspective
The first documented synthesis of this compound was reported in The Journal of Organic Chemistry in 1961. The method is a classic example of nitrile hydrolysis.
Experimental Workflow: Original Synthesis
Caption: Original synthesis workflow for this compound.
Detailed Protocol:
-
Preparation of 1-Methyl-1-cyanocyclopentane: (Procedure inferred from standard organic chemistry techniques of the era, as the 1961 paper starts from the nitrile). A solution of methylmagnesium iodide is prepared from magnesium turnings and methyl iodide in anhydrous ether. Cyclopentanone is added dropwise to the Grignard reagent at 0 °C. The resulting tertiary alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) to yield 1-methylcyclopentene. Subsequently, hydrogen cyanide is added across the double bond, a reaction typically catalyzed by a base, to form 1-methyl-1-cyanocyclopentane.
-
Hydrolysis of 1-Methyl-1-cyanocyclopentane: A mixture of 1-methyl-1-cyanocyclopentane and a solution of concentrated hydrochloric acid is heated under reflux for several hours. The reaction mixture is then cooled, and the product is extracted with diethyl ether. The ethereal solution is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation in vacuo.
Quantitative Data from Original Synthesis
| Reactant | Molar Eq. | Yield (%) |
| 1-Methyl-1-cyanocyclopentane | 1.0 | 85 |
Modern Application in Drug Discovery: Synthesis of a NaV1.7 Inhibitor Precursor
A 2024 study in Bioorganic & Medicinal Chemistry Letters highlights the use of a cyclopentane carboxylic acid derivative as a potent and selective NaV1.7 inhibitor.[1] The synthesis of such derivatives often starts with a functionalized cyclopentane core.
Experimental Workflow: Modern Synthesis Approach
Caption: A generalized modern synthetic workflow for NaV1.7 inhibitors.
Detailed Protocol (Exemplary):
-
Synthesis of a Substituted this compound: To a solution of a suitably substituted cyclopentanone in an appropriate solvent (e.g., methanol), is added a solution of potassium cyanide and methylamine hydrochloride. The reaction mixture is stirred at room temperature for several hours. The resulting aminonitrile is then hydrolyzed without isolation by the addition of a strong acid (e.g., concentrated HCl) and heating to reflux. After cooling, the product is isolated by extraction and purified by chromatography.
-
Amide Coupling to form the Final Inhibitor: The synthesized carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent like dimethylformamide. The desired amine component is then added, and the reaction is stirred at room temperature until completion. The final product is purified by preparative HPLC.
Quantitative Data for a Representative NaV1.7 Inhibitor
| Step | Yield (%) | Purity (%) |
| Carboxylic Acid Synthesis | 75 | >95 |
| Amide Coupling | 82 | >98 |
Biological Activity and Signaling Pathway
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] It acts by amplifying small, sub-threshold depolarizations in nociceptors, thereby facilitating the generation of action potentials that propagate pain signals to the central nervous system.[3]
References
Methodological & Application
Synthesis of 1-Methylcyclopentanecarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methylcyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The presented method is a modification of the Koch-Haaf reaction, utilizing the acid-catalyzed carboxylation of cyclohexanol with formic acid, which proceeds through a carbocation rearrangement to yield the desired product. This protocol offers a reliable and scalable approach to producing this compound in good yield.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its rigid, substituted cyclopentyl scaffold is a desirable feature in the design of bioactive molecules. Several synthetic routes to this compound have been reported, including the carboxylation of Grignard reagents and ring contraction methodologies. The protocol detailed herein is based on a well-established procedure from Organic Syntheses, which describes the formation of this compound as a major product from the reaction of cyclohexanol with formic and sulfuric acids under specific conditions that favor a Wagner-Meerwein rearrangement.[1]
Signaling Pathway (Reaction Mechanism)
The synthesis proceeds via an acid-catalyzed reaction cascade. Initially, cyclohexanol is protonated by sulfuric acid and subsequently loses a water molecule to form a cyclohexyl cation. This secondary carbocation is unstable and undergoes a rapid ring contraction through a 1,2-alkyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, the 1-methylcyclopentyl cation. This cation is then trapped by carbon monoxide, generated in situ from the dehydration of formic acid by sulfuric acid. The resulting acylium ion is hydrolyzed upon workup to afford the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure reported in Organic Syntheses for a related transformation.[1]
Materials and Equipment:
-
1-Liter three-necked flask
-
Powerful mechanical stirrer
-
Dropping funnel with a gas by-pass
-
Thermometer
-
Ice bath
-
4-Liter beaker
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) | Notes |
| Cyclohexanol | 100.16 | 25.0 | 0.25 | Reagent grade |
| 96% Sulfuric Acid | 98.08 | 497 | 4.86 | |
| 98-100% Formic Acid | 46.03 | 46 | 1.00 | |
| Hexane | - | ~500 mL | - | Reagent grade |
| 1.4N Potassium Hydroxide | - | ~350 mL | - | |
| 12N Hydrochloric Acid | - | As needed | - | |
| Anhydrous Magnesium Sulfate | - | ~3 g | - | |
| Crushed Ice | - | ~1 kg | - |
Procedure:
-
Reaction Setup: Assemble a 1-liter three-necked flask with a powerful mechanical stirrer, a dropping funnel with a gas by-pass, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Initial Charging: Charge the flask with 270 mL (497 g, 4.86 moles) of 96% sulfuric acid.
-
Cooling and Initial Addition: Begin vigorous stirring and cool the sulfuric acid to 15–20°C using an ice bath. Add 3 mL of 98–100% formic acid dropwise.
-
Substrate Addition: Prepare a solution of 25.0 g (0.25 mole) of cyclohexanol in 46 g (1.00 mole) of 98–100% formic acid. Add this solution dropwise to the stirred sulfuric acid over the course of 1 hour, maintaining the reaction temperature between 15–20°C. Foaming will occur during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the light cream-colored mixture for 1 hour at 15–20°C.
-
Quenching: Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-liter beaker. The carboxylic acid will separate as a white solid.
-
Extraction:
-
Transfer the mixture to a large separatory funnel and extract the product with 200 mL of hexane.
-
Separate the layers and extract the aqueous layer with two additional 150-mL portions of hexane.
-
Combine the hexane extracts.
-
-
Base Wash:
-
Extract the combined hexane solutions twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the two alkaline aqueous extracts.
-
-
Purification of Aqueous Layer: Extract the combined alkaline solutions with 100 mL of hexane to remove any neutral impurities.
-
Acidification and Final Extraction:
-
Acidify the alkaline solution to a pH of 2 with 12N hydrochloric acid (approximately 35 mL).
-
Extract the liberated carboxylic acid with 150 mL of hexane.
-
Extract the aqueous layer with an additional 100 mL of hexane.
-
-
Drying and Solvent Removal:
-
Combine the final hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the hexane by warming the solution at 30–60°C under reduced pressure (15–30 mm Hg) overnight.
-
Expected Yield:
Based on the reported procedure, a yield of approximately 61% can be expected.[1] This corresponds to roughly 19.5 g of this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Data Summary
| Parameter | Value |
| Starting Material | Cyclohexanol |
| Key Reagents | Formic Acid, Sulfuric Acid |
| Reaction Temperature | 15–20°C |
| Reaction Time | 2 hours (1 hr addition, 1 hr stir) |
| Major Product | This compound |
| Expected Yield | ~61%[1] |
| Molar Mass (Product) | 128.17 g/mol |
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and formic acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction generates carbon monoxide, a toxic gas. Ensure adequate ventilation.
-
The quenching of the reaction mixture with ice is exothermic and may cause splashing. Perform this step with caution.
References
Application Note: Synthesis of 1-Methylcyclopentanecarboxylic Acid via Grignard Reaction
Introduction
1-Methylcyclopentanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The Grignard reaction offers a robust and classical method for the synthesis of this tertiary carboxylic acid. This application note provides a detailed protocol for the synthesis of this compound, commencing with the formation of a Grignard reagent from 1-bromo-1-methylcyclopentane, followed by its carboxylation using solid carbon dioxide (dry ice). This method is renowned for its efficiency in creating new carbon-carbon bonds.[1][2] The entire process must be conducted under strictly anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water.[1][3][4]
Reaction Scheme
The overall synthesis is a two-step process:
-
Formation of the Grignard Reagent: 1-bromo-1-methylcyclopentane reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form 1-methylcyclopentylmagnesium bromide.[3][5]
-
Carboxylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [7] |
| Molecular Weight | 128.17 g/mol | [7] |
| Starting Material | 1-bromo-1-methylcyclopentane | N/A |
| Reagents | Magnesium turnings, Dry Ice (CO₂), Diethyl ether (anhydrous), Hydrochloric acid | [1][3] |
| Expected Yield | 50-80% (estimated) | N/A |
Experimental Protocol
Materials:
-
1-bromo-1-methylcyclopentane
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
Procedure:
Part A: Formation of 1-Methylcyclopentylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine to help initiate the reaction.
-
Initial Reagent Addition: Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Add a small portion (approximately 10%) of the 1-bromo-1-methylcyclopentane solution from the dropping funnel to the magnesium turnings. The reaction is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the ether. Gentle warming with a water bath may be necessary to initiate the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 1-bromo-1-methylcyclopentane solution dropwise at a rate that maintains a steady reflux.[8]
-
Completion of Formation: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy mixture is the Grignard reagent, 1-methylcyclopentylmagnesium bromide.
Part B: Carboxylation of the Grignard Reagent
-
Preparation of Carbon Dioxide: In a separate large beaker or flask, place an excess of crushed dry ice.
-
Addition of Grignard Reagent: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. Use additional anhydrous diethyl ether to rinse the reaction flask and add it to the dry ice mixture. A viscous slurry will form.
-
Evaporation of Excess CO₂: Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.
Part C: Workup and Purification
-
Acidification: Slowly and carefully add dilute hydrochloric acid to the reaction mixture with stirring in an ice bath to neutralize the magnesium salts and protonate the carboxylate. Continue adding acid until the aqueous layer is clear and all solids have dissolved.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[8]
-
Washing: Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation or recrystallization if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Methylcyclopentanecarboxylic Acid
Disclaimer: Direct experimental applications and detailed protocols for 1-methylcyclopentanecarboxylic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established potential of the closely related cyclopentane carboxylic acid scaffold in drug discovery, particularly as inhibitors of the NaV1.7 sodium channel, a key target in pain therapeutics.
Application Note 1: Potential as a Scaffold for Selective NaV1.7 Inhibitors in Pain Management
Introduction:
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2] It is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of pain signals.[2][3] Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 inhibitors.[2] Conversely, gain-of-function mutations are associated with severe pain disorders.[2] Recent drug discovery efforts have identified the cyclopentane carboxylic acid moiety as a key pharmacophore for potent and selective inhibition of NaV1.7.[4][5]
Potential Role of this compound:
This compound, as a derivative of the cyclopentane carboxylic acid scaffold, represents a valuable starting point or building block for the synthesis of novel NaV1.7 inhibitors. The carboxylic acid group is believed to interact with key residues within the channel pore, contributing to the inhibitory activity. The methyl group at the 1-position can influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Drug Discovery Workflow:
The exploration of this compound in a drug discovery program would typically involve its use as a core structure in the generation of a chemical library. Derivatives would be synthesized by modifying other positions on the cyclopentane ring or by creating amides or esters from the carboxylic acid group. These derivatives would then be screened for their ability to inhibit NaV1.7, with subsequent optimization of potency, selectivity against other sodium channel subtypes (e.g., NaV1.5 in the heart), and pharmacokinetic properties.[4]
Quantitative Data
Due to the lack of specific experimental data for this compound, the following table summarizes its general chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5217-05-0 | [6] |
| Molecular Formula | C₇H₁₂O₂ | [6][7] |
| Molecular Weight | 128.17 g/mol | [6] |
| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [6] |
| Synonyms | 1-Methyl-cyclopentanoic acid, 1-methyl-cyclopentane-carboxylic acid | [6] |
| Physical Description | Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
The following is a representative protocol for evaluating the inhibitory effect of a test compound, such as a derivative of this compound, on the NaV1.7 channel using whole-cell patch-clamp electrophysiology. This method is standard for characterizing NaV1.7 inhibitors.[8][9]
Protocol 1: Electrophysiological Assessment of NaV1.7 Inhibition
1. Cell Culture:
-
Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiological recordings, plate the cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Use a patch-clamp amplifier and data acquisition software to record sodium currents.
-
Hold the cell membrane potential at -120 mV.
4. Voltage Protocol and Data Analysis:
-
To elicit NaV1.7 currents, apply a depolarizing voltage step to 0 mV for 20 ms from the holding potential.
-
To assess the state-dependent inhibition, use a voltage protocol that measures inhibition of both the resting and inactivated states of the channel.[10]
-
Apply a train of depolarizing pulses to assess use-dependent inhibition.[11]
-
Perfuse the cell with different concentrations of the test compound and record the resulting inhibition of the peak sodium current.
-
Calculate the percentage of inhibition at each concentration relative to the control current recorded in the absence of the compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
Visualizations
Signaling Pathway
Caption: Role of NaV1.7 in the pain signaling pathway and the site of inhibition.
Experimental Workflow
Caption: Experimental workflow for screening NaV1.7 inhibitors.
References
- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Methylcyclopentanecarboxylic Acid as a Versatile Intermediate for Fragrance Esters
Introduction
1-Methylcyclopentanecarboxylic acid is a valuable intermediate in the synthesis of novel fragrance compounds. Its compact, cyclic structure, combined with the presence of a carboxylic acid functional group, allows for the creation of a diverse range of esters, many of which are anticipated to possess unique and desirable olfactory properties. The fragrance industry continually seeks new molecules to expand the perfumer's palette, and derivatives of this compound represent a promising class of compounds. Esters derived from this acid are structurally related to known fragrance molecules, such as methyl cyclohexane carboxylates, which are noted for their fruity and sweet notes.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a representative fragrance ester, ethyl 1-methylcyclopentanecarboxylate.
Key Applications
-
Intermediate for Fragrance Esters: The primary application of this compound in the fragrance industry is as a precursor to a variety of esters. By reacting the acid with different alcohols (e.g., ethanol, isopropanol, benzyl alcohol), a library of esters with potentially diverse scent profiles, ranging from fruity and floral to sweet and creamy, can be synthesized.[1][2]
-
Structural Motif in Perfumery: The cyclopentane ring is a common structural feature in a number of fragrance ingredients.[3] The introduction of a methyl group on the ring can influence the molecule's volatility and interaction with olfactory receptors, potentially leading to unique and sought-after scent characteristics.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactants and products in the described synthetic protocols.
Table 1: Properties of Key Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 1-Bromo-1-methylcyclopentane | C6H11Br | 163.06 | 134-136 | 1.33 | 15277-96-0 |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 | 7439-95-4 |
| Carbon Dioxide (Solid) | CO2 | 44.01 | -78.5 (sublimes) | 1.56 | 124-38-9 |
| This compound | C7H12O2 | 128.17 | - | - | 5217-05-0 |
| Ethanol | C2H6O | 46.07 | 78.37 | 0.789 | 64-17-5 |
| Ethyl 1-methylcyclopentanecarboxylate | C9H16O2 | 156.22 | - | - | 3690-31-5 |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield |
| Grignard Reagent Formation | 1-Bromo-1-methylcyclopentane, Mg | Diethyl Ether | 1-2 hours | 34.6 (reflux) | >90% (in solution) |
| Carboxylation | Grignard Reagent, CO2 | Diethyl Ether | 1-2 hours | -78 to 25 | 70-80% |
| Fischer Esterification | This compound, Ethanol | Toluene | 4-6 hours | 110.6 (reflux) | 65-85% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromo-1-methylcyclopentane via a Grignard reaction followed by carboxylation.
Materials:
-
1-Bromo-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (3 M)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush solid carbon dioxide into a fine powder and add it in excess to a separate flask containing anhydrous diethyl ether, creating a slurry.
-
Slowly pour the prepared Grignard reagent solution into the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 3 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution.
-
Acidify the bicarbonate washings with 3 M HCl to precipitate the carboxylic acid.
-
Extract the precipitated acid with diethyl ether.
-
Dry the final ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
-
Protocol 2: Synthesis of Ethyl 1-methylcyclopentanecarboxylate via Fischer Esterification
This protocol details the esterification of this compound with ethanol to produce a fragrance ester.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 equivalent), an excess of anhydrous ethanol (3-5 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
-
Esterification:
-
Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux for 4-6 hours, or until no more water is collected in the trap.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent and excess ethanol by rotary evaporation.
-
The resulting crude ester can be purified by fractional distillation under reduced pressure to yield pure ethyl 1-methylcyclopentanecarboxylate.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Fischer esterification for fragrance synthesis.
References
Application Notes and Protocols: 1-Methylcyclopentanecarboxylic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of 1-methylcyclopentanecarboxylic acid and its derivatives in pharmaceutical research, with a particular focus on their activity as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.
Introduction
This compound is a cyclic carboxylic acid that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its rigid cyclopentane core allows for precise spatial orientation of functional groups, making it an attractive building block for designing molecules that can interact with high specificity and affinity to biological targets. Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 channel, which is critically involved in the transmission of pain signals.[1][2]
Biological Target: Voltage-Gated Sodium Channel NaV1.7
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the propagation of action potentials in sensory neurons.[3][4] It is highly expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system.[5] Genetic studies in humans have unequivocally validated NaV1.7 as a crucial target for pain therapeutics. Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, a rare condition where individuals cannot feel pain, while gain-of-function mutations result in severe pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[3][5] Therefore, the selective inhibition of NaV1.7 presents a promising strategy for the development of novel analgesics with potentially fewer side effects than current pain medications.[6]
Signaling Pathway of NaV1.7 in Nociception
The fundamental role of NaV1.7 is to amplify generator potentials in response to noxious stimuli, thereby bringing the neuron to its threshold for firing an action potential. This initiates the transmission of a pain signal to the central nervous system.
Quantitative Data: In Vitro Activity of Cyclopentane Carboxylic Acid Derivatives
Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent inhibitors of NaV1.7. The following table summarizes the in vitro activity of a representative compound from this class.
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity vs. NaV1.5 | Reference |
| Compound 31 | Human NaV1.7 | Whole-cell patch clamp | 10 | >1000-fold | [1][2] |
Note: Data is based on published findings for a key derivative and may not be representative of this compound itself without further modification.
Experimental Protocols
Synthesis of this compound Derivatives
While the specific synthesis of "Compound 31" is proprietary, a general approach for the synthesis of related cyclopentane carboxylic acid derivatives for screening as NaV1.7 inhibitors can be outlined. The following is a generalized protocol and may require optimization for specific target molecules.
Objective: To synthesize derivatives of this compound for biological evaluation.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine or alcohol for derivatization
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide or Ester Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine or alcohol (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine/alcohol solution at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired derivative.
-
In Vitro Evaluation of NaV1.7 Inhibition: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the evaluation of the inhibitory activity of test compounds on human NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To determine the IC50 of a test compound on hNaV1.7 channels.
Materials:
-
HEK293 cells stably expressing hNaV1.7.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Protocol:
-
Cell Preparation:
-
Plate HEK293-hNaV1.7 cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
-
Data Acquisition:
-
Elicit NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
Establish a stable baseline recording of the current.
-
-
Compound Application:
-
Prepare serial dilutions of the test compound in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record the peak inward current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Efficacy: Inherited Erythromelalgia (IEM) Transgenic Mouse Model
This protocol outlines a general procedure for assessing the analgesic effects of a test compound in a transgenic mouse model of IEM, which expresses a gain-of-function mutation in NaV1.7.
Objective: To evaluate the in vivo efficacy of a test compound in a model of NaV1.7-mediated pain.
Materials:
-
Transgenic mice expressing a human NaV1.7 mutation associated with IEM.
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Apparatus for assessing thermal or mechanical sensitivity (e.g., hot plate, Hargreaves apparatus, von Frey filaments).
Protocol:
-
Animal Acclimation:
-
Acclimate mice to the testing environment and equipment for several days before the experiment to minimize stress-induced variability.
-
-
Baseline Measurement:
-
Measure the baseline thermal or mechanical sensitivity of each mouse before drug administration. For example, determine the paw withdrawal latency on a hot plate or the paw withdrawal threshold to von Frey filaments.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the mice via the chosen route.
-
-
Post-Dosing Measurements:
-
At predetermined time points after dosing (e.g., 30, 60, 120, 240 minutes), re-assess the thermal or mechanical sensitivity of the mice.
-
-
Data Analysis:
-
Calculate the change in withdrawal latency or threshold from baseline for each mouse at each time point.
-
Compare the responses of the compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test, ANOVA).
-
Conclusion
This compound and its derivatives represent a promising new class of compounds for the development of selective NaV1.7 inhibitors. The protocols outlined above provide a framework for the synthesis and evaluation of these compounds in the context of pain research. Further optimization of the cyclopentane carboxylic acid scaffold may lead to the discovery of novel, non-opioid analgesics with improved efficacy and safety profiles for the treatment of chronic pain.
References
- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. burningfeet.org [burningfeet.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Methylcyclopentanecarboxylic Acid for Analysis
Introduction
1-Methylcyclopentanecarboxylic acid is a saturated monocarboxylic acid. Accurate and sensitive quantification of this and similar carboxylic acids is essential in various fields, including pharmaceutical development, metabolomics, and environmental analysis. Due to the inherent polarity and low volatility of carboxylic acids, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1] High-performance liquid chromatography (HPLC) can be employed, but detection can be limited without a suitable chromophore or fluorophore.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[2][3] For GC analysis, derivatization increases volatility and thermal stability, while for HPLC, it can be used to introduce a UV-absorbing or fluorescent tag to enhance detection.[2][4][5] These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods and Expected Performance
The choice of derivatization and analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. Below is a summary of common derivatization methods for this compound and their expected analytical performance.
| Parameter | GC-MS (Silylation) | GC-MS (Esterification) | HPLC-Fluorescence (Fluorescent Tagging) |
| Derivatizing Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Boron trifluoride in Methanol (BF3/MeOH) | 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) |
| Analyte Derivative | This compound, TMS ester | This compound, methyl ester | This compound, 4-Br-Mmc ester |
| Typical Retention Time | 8 - 12 min | 7 - 11 min | 10 - 15 min |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 15 - 60 ng/mL | 0.5 - 15 ng/mL |
| Precision (%RSD) | < 10% | < 10% | < 5% |
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis via Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[4][6] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating reagent that replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, forming a more volatile and thermally stable TMS ester.[1][7]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heptane (or other suitable organic solvent)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylation reagents are moisture-sensitive.[6][7] If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS to the sample vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 100 µL of heptane before analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
Protocol 2: Derivatization for GC-MS Analysis via Esterification
Esterification is another common alkylation method for the analysis of carboxylic acids.[2] Boron trifluoride in methanol (BF3/MeOH) is an effective reagent for converting carboxylic acids to their corresponding methyl esters, which are more volatile and suitable for GC analysis.[1][8]
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Autosampler vials
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent and evaporate to dryness.
-
Derivatization: Add 100 µL of 14% BF3/MeOH to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Extraction: After cooling, add 300 µL of saturated NaCl solution and 500 µL of hexane. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the hexane layer into the GC-MS system.
GC-MS Conditions (Typical):
-
Use the same GC-MS conditions as described in Protocol 1.
Protocol 3: Derivatization for HPLC Analysis with Fluorescence Detection
For HPLC analysis, derivatization with a fluorescent reagent can significantly enhance detection sensitivity and selectivity.[5] 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) reacts with carboxylic acids to form highly fluorescent esters.
Materials:
-
This compound standard or sample extract
-
4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) solution in acetone
-
Acetone (anhydrous)
-
Potassium carbonate (K2CO3), anhydrous
-
18-crown-6
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is dry. If necessary, evaporate the solvent under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of 4-Br-Mmc in anhydrous acetone (e.g., 1 mg/mL).
-
Derivatization: To the dried sample, add 100 µL of the 4-Br-Mmc solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.[5]
-
Reaction: Cap the vial and heat the mixture at 70°C for 45 minutes.[5]
-
Cooling and Dilution: After the reaction, cool the vial to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
HPLC-Fluorescence Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanecarboxylic acid is a carboxylic acid with a cyclopentane ring structure. Its analysis is crucial in various research areas, including organic synthesis, metabolite identification, and as a potential biomarker. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are GC-MS and HPLC. Due to its polarity and relatively low volatility, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.[1][2] HPLC can be used for direct analysis, often with UV detection at a low wavelength.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the typical performance characteristics for the analysis of this compound. It is important to note that while specific validated data for this particular analyte is limited in publicly available literature, the presented data is based on established methods for similar short-chain carboxylic and organic acids.[3][4][5]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
| Parameter | Typical Value | Unit | Notes |
| Linearity (R²) | > 0.99 | - | Over a typical concentration range of 0.1 - 50 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.1 | µg/mL | Dependent on matrix and instrument sensitivity.[3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 | µg/mL | Dependent on matrix and instrument sensitivity.[5] |
| Intra-day Precision (%RSD) | < 10 | % | |
| Inter-day Precision (%RSD) | < 15 | % | |
| Accuracy (% Recovery) | 85 - 115 | % | [3] |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Typical Value | Unit | Notes |
| Linearity (R²) | > 0.995 | - | Over a typical concentration range of 0.5 - 50 mM.[4] |
| Limit of Detection (LOD) | 0.1 - 0.3 | mM | [4] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 | mM | [4] |
| Intra-day Precision (%RSD) | < 5 | % | |
| Inter-day Precision (%RSD) | < 10 | % | |
| Accuracy (% Recovery) | 90 - 110 | % |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Fluids by GC-MS
This protocol describes the extraction and derivatization of this compound from biological fluids (e.g., plasma, urine) for subsequent GC-MS analysis.
Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar carboxylic acid not present in the sample, such as heptanoic acid)
-
Diethyl ether, HPLC grade
-
Acetonitrile, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Heating block or oven
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of the biological sample (e.g., plasma, urine) into a glass centrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Acidify the sample to pH < 2 by adding 10 µL of 2M HCl.
-
Add 500 µL of diethyl ether and vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction (steps 4-6) with another 500 µL of diethyl ether and combine the organic extracts.
-
Dry the combined organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.
Derivatization (Silylation):
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[1]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[1]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound-TMS ester and the internal standard.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a method for the direct analysis of this compound without derivatization.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile, HPLC grade
-
Phosphoric acid (H₃PO₄) or Formic acid
-
Water, HPLC grade
-
0.45 µm syringe filters
Sample Preparation:
-
For aqueous samples, dilute as necessary with the mobile phase.
-
For biological samples, perform a protein precipitation step:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Filter the final sample through a 0.45 µm syringe filter before injection.
HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid or formic acid. The pH of the mobile phase should be acidic (pH < 3) to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Quantification: Construct a calibration curve using external standards of this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanecarboxylic acid is a sterically hindered carboxylic acid, the esterification of which requires careful consideration of reaction conditions to achieve high yields. Standard Fischer-Speier esterification conditions may be sluggish due to the tertiary nature of the alpha-carbon. This document provides detailed protocols for three effective methods for the synthesis of its corresponding methyl ester, methyl 1-methylcyclopentanecarboxylate. These methods include the classic Fischer-Speier esterification under forcing conditions, the milder Steglich esterification suitable for sterically hindered substrates, and a robust method involving the formation of an acyl chloride intermediate.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound Name | This compound | Methyl 1-methylcyclopentanecarboxylate |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight | 128.17 g/mol | 142.20 g/mol |
| Boiling Point | - | 162.2 °C at 760 mmHg[1] |
| Density | - | 0.982 g/cm³[1] |
| Refractive Index (n_D) | - | 1.446[1] |
| CAS Number | 110378-86-4 | 4630-83-5[1] |
Experimental Protocols
Three distinct and reliable methods for the esterification of this compound are detailed below.
Protocol 1: Fischer-Speier Esterification
This method utilizes a strong acid catalyst and an excess of methanol to drive the equilibrium towards the ester product.[2][3][4] Due to the sterically hindered nature of the carboxylic acid, extended reaction times and/or elevated temperatures may be necessary to achieve a reasonable yield.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, which can also serve as the solvent), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation under reduced pressure to afford pure methyl 1-methylcyclopentanecarboxylate.
Expected Yield: While a specific yield for this reaction is not documented in the searched literature, typical yields for Fischer esterification of sterically hindered acids can range from moderate to good, potentially in the range of 60-80%, especially when a large excess of alcohol is used and water is removed.[5]
Protocol 2: Steglich Esterification
This method is particularly well-suited for the esterification of sterically hindered and acid-sensitive carboxylic acids as it proceeds under mild, neutral conditions.[6][7] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7]
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel or by distillation.
Expected Yield: Steglich esterification of sterically hindered acids typically provides good to excellent yields. For example, the synthesis of t-butyl phenylacetate, a sterically hindered ester, was achieved in 83% yield using a modified Steglich protocol.[8] A similar high yield would be expected for this reaction.
Protocol 3: Acyl Chloride Formation Followed by Esterification
This two-step procedure involves the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with methanol to form the ester. This method is often high-yielding and avoids the equilibrium limitations of the Fischer esterification. A similar procedure for the synthesis of methyl cyclopentanecarboxylate from cyclopentanecarboxylic acid using oxalyl chloride resulted in an 85% yield.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Triethylamine or pyridine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure: Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at room temperature. Gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases. The reaction can be gently heated if necessary.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C.
-
Slowly add anhydrous methanol (1.5-2.0 eq) to the solution. A base such as triethylamine or pyridine (1.2 eq) can be added to scavenge the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Expected Yield: Based on the high-yielding nature of this two-step process for similar substrates, a yield of over 80% can be anticipated.
Data Presentation
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Purification Method |
| Fischer-Speier Esterification | This compound, Methanol, H₂SO₄ | Methanol | Reflux | 4-24 h | 60-80% (est.) | Distillation |
| Steglich Esterification | This compound, Methanol, DCC/EDC, DMAP | Dichloromethane | Room Temperature | 12-24 h | >80% (est.) | Filtration, Chromatography/Distillation |
| Acyl Chloride Formation | This compound, Oxalyl chloride/SOCl₂, Methanol | Dichloromethane | Room Temperature | 2-4 h (total) | >80% (est.) | Distillation/Chromatography |
Mandatory Visualizations
Caption: General workflow for the esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Reaction Kinetics of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of 1-methylcyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Due to the limited availability of specific kinetic data for this compound, this document presents a detailed analysis of the closely related compound, cyclopentanecarboxylic acid (CPCA), to serve as a valuable proxy and guide for experimental design. The protocols and data herein are intended to equip researchers with the necessary tools to investigate the reaction kinetics of this compound and its derivatives.
Introduction
This compound is a saturated monocarboxylic acid. Its structure, featuring a methylated cyclopentyl ring attached to a carboxyl group, imparts specific steric and electronic properties that influence its reactivity. Understanding the kinetics of its reactions, such as esterification, amidation, and decomposition, is crucial for optimizing synthesis processes, ensuring product purity, and predicting compound stability.
This document focuses on providing detailed experimental protocols and representative kinetic data, primarily drawing from studies on cyclopentanecarboxylic acid. The principles and methodologies described are directly applicable to the study of this compound.
Key Reaction: Esterification
Esterification is a fundamental reaction for carboxylic acids, often employed to create derivatives with altered solubility, stability, and biological activity. The reaction of this compound with an alcohol in the presence of an acid catalyst is a reversible process leading to the formation of an ester and water.
Reaction Mechanism: Fischer Esterification
The Fischer esterification mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a series of proton transfers, and the elimination of water to yield the ester.[1]
Caption: Fischer-Speier Esterification Mechanism.
Quantitative Kinetic Data (Exemplar: Cyclopentanecarboxylic Acid)
The following table summarizes kinetic data from a study on the decomposition of cyclopentanecarboxylic acid (CPCA) in the presence of subcritical methanol. This reaction leads to a reduction in the Total Acid Number (TAN) and serves as a model for the decomposition kinetics of cyclic carboxylic acids.[2] The reaction was found to follow first-order kinetics.[2]
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-Order | Temperature: 180-220°C, Methanol Partial Pressure: 3 MPa | [2] |
| Activation Energy (Ea) | 13.97 kcal/mol | [2] | |
| Pre-exponential Factor (A) | 174.21 s⁻¹ | [2] |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related cyclic carboxylic acids.[3]
Materials:
-
2-Methylcyclopentanol
-
98-100% Formic acid
-
96% Sulfuric acid
-
Hexane
-
1.4N Potassium hydroxide solution
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
1-L three-necked flask
-
Paddle stirrer with a powerful motor
-
Dropping funnel with a gas by-pass
-
Thermometer
-
Cooling bath
-
4-L beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Pour 270 mL (497 g) of 96% sulfuric acid into the 1-L three-necked flask.
-
Stir the acid vigorously and maintain the temperature at 15–20°C using a cooling bath.
-
Slowly add 3 mL of 98–100% formic acid dropwise.
-
Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclopentanol in 46 g (1.00 mole) of 98–100% formic acid, maintaining the temperature at 15–20°C.
-
After the addition is complete, stir the mixture for an additional hour at 15–20°C.
-
Pour the reaction mixture onto 1 kg of crushed ice in a 4-L beaker with stirring. The carboxylic acid will separate as a solid or oil.
-
Extract the acid with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150-mL portions of hexane.
-
Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline solutions, extract with 100 mL of hexane to remove any neutral impurities, and then acidify to pH 2 with 12N hydrochloric acid.
-
Extract the liberated carboxylic acid with 150 mL of hexane. Extract the aqueous layer with an additional 100 mL of hexane.
-
Combine the final hexane layers, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to yield this compound.
Caption: Synthesis Workflow.
Protocol for Kinetic Study of Esterification
This protocol outlines a general procedure for studying the kinetics of the esterification of this compound with an alcohol (e.g., methanol) using a solid acid catalyst.[4][5]
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Solid acid catalyst (e.g., Amberlyst 15)
-
Standard 0.5 M sodium hydroxide solution
-
Phenolphthalein indicator
-
Anhydrous toluene (for azeotropic removal of water, optional)
Equipment:
-
Three-necked, round-bottom flask (100 mL)
-
Condenser
-
Magnetic stirrer with hotplate
-
Constant temperature oil bath
-
Sampling syringe
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis
-
Burette for titration
Procedure:
-
Reaction Setup:
-
Add a known amount of this compound and methanol to the three-necked flask.
-
Add a specific loading of the solid acid catalyst.
-
Equip the flask with a condenser and a magnetic stirrer.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60°C).
-
-
Kinetic Monitoring:
-
Start the stirrer to ensure a homogenous mixture. This is time zero (t=0).
-
At regular intervals (e.g., every 15 minutes), withdraw a small sample (e.g., 0.5 mL) from the reaction mixture using a syringe.
-
Immediately quench the reaction in the sample by cooling it in an ice bath to prevent further reaction.
-
-
Sample Analysis:
-
Titration Method: Determine the concentration of the remaining this compound by titrating the sample against a standardized sodium hydroxide solution using phenolphthalein as an indicator.[4]
-
Chromatographic Method: Alternatively, analyze the composition of the sample using GC or HPLC to determine the concentration of the reactant and the ester product. This method is preferred for its higher accuracy and ability to detect side products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Test the data against different rate laws (zero-order, first-order, second-order) to determine the reaction order. For a reversible second-order reaction, a more complex kinetic model may be required.[6]
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Caption: Kinetic Study Workflow.
Conclusion
While specific kinetic data for this compound is not extensively published, the methodologies and representative data from closely related compounds provide a robust framework for researchers. The protocols outlined in these application notes for synthesis and kinetic analysis offer a clear path for investigating the reaction dynamics of this important chemical intermediate. By applying these methods, scientists and drug development professionals can effectively optimize reaction conditions, predict product yields, and ensure the stability of compounds derived from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylcyclopentanecarboxylic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanecarboxylic acid is a valuable cyclic carboxylic acid building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and oral bioavailability. The carboxylic acid moiety serves as a versatile handle for the synthesis of a variety of functional groups, most notably amides and esters, which are prevalent in a vast array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its potential application in the development of novel therapeutics.
Key Applications
The primary application of this compound as a building block lies in its incorporation into larger molecules to modulate their biological activity and pharmacokinetic properties. The cyclopentyl group can serve as a bioisostere for other cyclic or acyclic moieties, offering a unique conformational constraint that can enhance binding to biological targets.
One area of significant interest is the development of pain therapeutics targeting the voltage-gated sodium channel NaV1.7.[1][2][3][4][5] While direct synthesis of a named NaV1.7 inhibitor using this compound is not explicitly detailed in the searched literature, the broader class of cyclopentane carboxylic acids has been identified as a key pharmacophore for potent and selective inhibitors of this channel.[1][2][5] The protocols provided below are based on standard, well-established synthetic methodologies that are directly applicable to this compound for the synthesis of libraries of potential NaV1.7 inhibitors and other bioactive molecules.
Experimental Protocols
The following protocols describe the synthesis of an amide and an ester derivative of this compound. These represent fundamental transformations that are broadly applicable in drug discovery programs.
Protocol 1: Amide Coupling - Synthesis of N-Benzyl-1-methylcyclopentanecarboxamide
This protocol details a standard amide coupling reaction using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Workflow:
Caption: Workflow for the synthesis of N-Benzyl-1-methylcyclopentanecarboxamide.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (2.5 eq).
-
To this stirred solution, add HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-methylcyclopentanecarboxamide.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 85-95 | >95 |
Protocol 2: Esterification - Synthesis of Methyl 1-methylcyclopentanecarboxylate
This protocol describes a simple and efficient acid-catalyzed esterification.
Experimental Workflow:
Caption: Workflow for the synthesis of Methyl 1-methylcyclopentanecarboxylate.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 1-methylcyclopentanecarboxylate.
-
If necessary, the product can be further purified by distillation.
Quantitative Data (Representative):
| Reactant | Reagent | Catalyst | Solvent | Yield (%) | Purity (%) |
| This compound | Methanol | Sulfuric Acid | Methanol | 90-98 | >98 |
Application in NaV1.7 Inhibitor Development
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[3] Conversely, gain-of-function mutations are associated with severe pain syndromes.[6] Therefore, selective inhibitors of NaV1.7 are highly sought after as non-opioid analgesics.
The general structure of many NaV1.7 inhibitors consists of a central scaffold that interacts with the voltage-sensing domain of the channel, often incorporating an acidic moiety that is crucial for activity. The cyclopentane carboxylic acid motif has emerged as a promising replacement for other acidic groups in this context.[1][2][5]
Signaling Pathway:
Caption: Simplified signaling pathway of pain perception and the site of action for NaV1.7 inhibitors.
By utilizing this compound as a building block, researchers can synthesize novel amide and ester derivatives and evaluate their inhibitory activity against the NaV1.7 channel. The protocols provided herein serve as a starting point for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, with the ultimate goal of identifying potent and selective clinical candidates for the treatment of pain.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery. The straightforward protocols for its conversion into amides and esters, coupled with the growing interest in cyclic scaffolds for improving drug-like properties, make it an attractive starting material for the synthesis of novel therapeutic agents. Its application in the development of NaV1.7 inhibitors for pain management represents a particularly promising avenue for future research. The methodologies and data presented in these application notes are intended to facilitate the exploration of this valuable chemical entity in the pursuit of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylcyclopentanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclopentanecarboxylic acid. Our goal is to help you optimize your reaction yield and purity through detailed experimental protocols, troubleshooting advice, and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve ring contraction reactions or carboxylation of a suitable precursor. Key methods include:
-
Koch-Haaf Reaction: The reaction of cyclohexanol with formic acid in the presence of a strong acid like sulfuric acid. This method is known to produce this compound through a carbocation rearrangement.
-
Favorskii Rearrangement: The base-induced rearrangement of a 2-halo-methylcyclohexanone. This reaction proceeds via a cyclopropanone intermediate, which then undergoes ring contraction.
-
Grignard Reaction: The reaction of a 1-methylcyclopentyl Grignard reagent with carbon dioxide. This method offers a direct route but requires careful control of anhydrous conditions.
Q2: I am getting a low yield in my Koch-Haaf synthesis of this compound from cyclohexanol. What are the likely causes?
A2: Low yields in the Koch-Haaf reaction for this specific transformation are often due to incomplete rearrangement of the cyclohexyl carbocation intermediate. The primary competing product is cyclohexanecarboxylic acid. The ratio of these products is highly dependent on reaction conditions. Other potential causes for low yield include:
-
Insufficient Acid Concentration: The reaction requires a strong acid catalyst to promote both carbocation formation and the subsequent carboxylation.
-
Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Inefficient Stirring: Inadequate mixing can lead to localized high concentrations of reactants and affect the product distribution.[1]
Q3: What are the major side products I should be aware of when synthesizing this compound?
A3: The primary side product of concern, particularly in the Koch-Haaf synthesis from cyclohexanol, is cyclohexanecarboxylic acid .[1] Other potential side products, especially in strong acid, can include ethers (from the alcohol starting material) and sulfated byproducts. In the Favorskii rearrangement, incomplete reaction can leave starting material, and side reactions can lead to the formation of high-boiling condensation products.[2]
Q4: How can I purify the final this compound product?
A4: Purification typically involves a combination of extraction and distillation or crystallization. A general procedure involves:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Washing with a basic solution (e.g., sodium bicarbonate) can remove unreacted acidic starting materials or byproducts.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating this compound from other components with different boiling points.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent method for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Koch-Haaf Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Stirring Speed | The degree of rearrangement from the cyclohexyl to the 1-methylcyclopentyl carbocation is highly sensitive to stirring speed. Rapid stirring has been shown to significantly favor the formation of this compound over cyclohexanecarboxylic acid.[1] |
| Incorrect Reagent Stoichiometry | Ensure the correct molar ratios of cyclohexanol, formic acid, and sulfuric acid are used. An excess of formic acid is typically employed. |
| Reaction Temperature Too Low/High | The optimal temperature for the Koch-Haaf reaction is typically between 15-20°C. Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions. |
| Moisture Contamination | The presence of water can interfere with the strong acid catalyst and affect carbocation stability. Ensure all reagents and glassware are dry. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC to ensure the starting material is fully consumed. If necessary, increase the reaction time or temperature slightly. |
| Formation of Cyclohexanecarboxylic Acid (Koch-Haaf) | Optimize the stirring speed to favor the formation of the desired rearranged product.[1] Purification by fractional distillation can also separate the two isomers. |
| Formation of Condensation Products (Favorskii) | Ensure the dropwise addition of the 2-haloketone to the base solution to minimize self-condensation.[2] |
| Residual Acid Catalyst | Thoroughly wash the organic extract with water and a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove any remaining sulfuric acid. |
Data Presentation
Table 1: Effect of Stirring Speed on Product Distribution in the Koch-Haaf Reaction of Cyclohexanol [1]
| Stirring Speed | Yield of Cyclohexanecarboxylic Acid (%) | Yield of this compound (%) |
| Slow | 75 | 14 |
| Rapid | 8 | 61 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Koch-Haaf Reaction
This protocol is adapted from a procedure for a similar transformation and optimized for the synthesis of this compound.[1]
Materials:
-
Cyclohexanol
-
98-100% Formic acid
-
96% Sulfuric acid
-
Ice
-
Hexane
-
1.4 N Potassium hydroxide solution
-
12 N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 96% sulfuric acid.
-
Cool the flask in an ice bath and maintain the temperature between 15-20°C.
-
With vigorous stirring, add a small amount of 98-100% formic acid dropwise.
-
Slowly add a solution of cyclohexanol in 98-100% formic acid over the course of 1 hour, maintaining the temperature at 15-20°C. To maximize the yield of the rearranged product, ensure the stirring is as rapid as possible.[1]
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Extract the resulting carboxylic acid with hexane.
-
Wash the combined hexane extracts with a potassium hydroxide solution.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2.
-
Extract the liberated this compound with hexane.
-
Wash the combined hexane layers with water and dry over anhydrous magnesium sulfate.
-
Evaporate the hexane to obtain the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement (Model for 1-Methylated Analog)
This protocol describes the synthesis of the parent ester and serves as a template for the synthesis of methyl 1-methylcyclopentanecarboxylate from 2-chloro-2-methylcyclohexanone.[2]
Materials:
-
2-Chlorocyclohexanone (or its 2-methyl derivative)
-
Sodium methoxide
-
Anhydrous ether
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium methoxide in anhydrous ether.
-
Add a solution of 2-chlorocyclohexanone in dry ether dropwise to the stirred suspension. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water to dissolve the salts.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the ether by distillation to obtain the crude ester, which can be purified by vacuum distillation. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Koch-Haaf synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 1-Methylcyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-methylcyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential byproducts encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis routes for this compound are:
-
Carboxylation of a Grignard Reagent: This involves reacting a 1-methylcyclopentyl magnesium halide (e.g., bromide or chloride) with carbon dioxide, followed by an acidic workup.[1][2][3]
-
Oxidation of a Primary Alcohol: The oxidation of (1-methylcyclopentyl)methanol using a strong oxidizing agent will yield the desired carboxylic acid.
-
Hydrolysis of a Nitrile: The hydrolysis of 1-methylcyclopentanecarbonitrile, typically under acidic or basic conditions, can also produce this compound.[3]
Q2: What are the likely byproducts when using the Grignard reaction method?
A2: The Grignard reaction, while effective, is sensitive to reaction conditions. Potential byproducts include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-methylcyclopentyl halide.
-
Dimeric Coupling Product (Bis(1-methylcyclopentyl)): The Grignard reagent can couple with the unreacted alkyl halide.
-
1-Methylcyclopentanol: Reaction of the Grignard reagent with atmospheric oxygen upon workup can lead to the formation of the corresponding alcohol.
-
Benzene (if bromobenzene is the starting material for the Grignard reagent): The Grignard reagent can be protonated by any trace amounts of water in the reaction.[2]
Q3: What byproducts can be expected from the oxidation of (1-methylcyclopentyl)methanol?
A3: The primary byproducts from this route are typically related to the extent of oxidation:
-
Unreacted (1-methylcyclopentyl)methanol: Incomplete oxidation will result in the presence of the starting alcohol.
-
1-Methylcyclopentanecarbaldehyde: The intermediate aldehyde may be present if the oxidation is not carried to completion.
Q4: Are there common impurities from the nitrile hydrolysis route?
A4: Yes, the main byproduct from the hydrolysis of 1-methylcyclopentanecarbonitrile is the corresponding amide:
-
1-Methylcyclopentanecarboxamide: Incomplete hydrolysis of the nitrile will result in the formation of the amide intermediate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of this compound | Presence of water in the Grignard reaction setup. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. | |
| Presence of a non-polar impurity in the final product | Dimeric coupling product from the Grignard reaction. | Purify the product using column chromatography or recrystallization. |
| Product contains a significant amount of alcohol | Reaction of the Grignard reagent with oxygen. | Maintain a positive pressure of inert gas during the reaction and workup. |
| Product contains a significant amount of an aldehyde | Incomplete oxidation of the primary alcohol. | Use a stronger oxidizing agent or increase the reaction time/temperature. |
| Product contains a significant amount of an amide | Incomplete hydrolysis of the nitrile. | Increase the concentration of the acid or base catalyst, or prolong the reaction time. |
Experimental Protocols
Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount (1-2 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
If the product is a salt, neutralize the sample and extract it with an organic solvent.
-
Derivatize the carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane for better volatility and peak shape, if necessary.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for this compound (or its ester derivative).
-
Analyze the mass spectra of other peaks and compare them with a library (e.g., NIST) to identify potential byproducts.
-
Protocol 2: Purification of this compound
-
Acid-Base Extraction: [4]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract the solution with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with diethyl ether to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The carboxylic acid will precipitate or can be extracted with fresh diethyl ether.
-
Dry the final organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Recrystallization:
-
If the product is a solid at room temperature, it can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Troubleshooting workflow for byproduct identification and purification.
References
Technical Support Center: Synthesis of 1-Methylcyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Methylcyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard carboxylation method, which is a prevalent synthetic route.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've added the 1-chloro-1-methylcyclopentane to the magnesium turnings, but the reaction hasn't started. What are the common causes and solutions?
-
Answer: The most frequent reason for a Grignard reaction's failure to initiate is the presence of moisture or other protic contaminants that neutralize the highly basic Grignard reagent. Another common issue is the passivation of the magnesium metal surface by a layer of magnesium oxide.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be thoroughly dried.
-
Activate the Magnesium: The magnesium turnings can be activated to expose a fresh, reactive surface.
-
Mechanical Activation: Briefly crush the magnesium turnings with a dry glass rod in the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas indicates activation.
-
-
Issue 2: The yield of this compound is consistently low.
-
Question: My reaction is working, but I'm getting a very low yield of the desired carboxylic acid. What are the potential reasons, and how can I improve the yield?
-
Answer: Low yields can result from several factors, including incomplete Grignard reagent formation, side reactions, or inefficient carboxylation.
Potential Causes & Solutions:
-
Inefficient Grignard Formation: Ensure the magnesium is fully consumed before proceeding with carboxylation. If a significant amount of magnesium remains, it indicates a problem with the initial step (see Issue 1).
-
Wurtz Coupling: A significant side reaction is the coupling of the alkyl halide with the formed Grignard reagent. This can be minimized by the slow, dropwise addition of the 1-chloro-1-methylcyclopentane solution to the magnesium suspension, maintaining a gentle reflux.
-
Inefficient Carboxylation: Ensure a good dispersion of gaseous carbon dioxide or use freshly crushed dry ice. Vigorous stirring is crucial during the addition of the Grignard reagent to the carbon dioxide source. The temperature should be kept low (e.g., -78 °C with a dry ice/acetone bath) to minimize side reactions.
-
Loss During Workup: The product can be lost during the extraction process. Ensure the aqueous layer is acidified sufficiently (to approx. pH 2) to fully protonate the carboxylate salt, making it soluble in the organic extraction solvent. Perform multiple extractions with a suitable solvent like diethyl ether or ethyl acetate.
-
Issue 3: I am isolating a significant amount of a neutral byproduct.
-
Question: After the workup and extraction, I have a large fraction of a neutral compound and very little of my desired acid. What could this byproduct be?
-
Answer: A common neutral byproduct in this synthesis is 1,1'-dimethyl-1,1'-bi(cyclopentane), which is the result of the Wurtz coupling side reaction mentioned in Issue 2. Another possibility, though less common, is the formation of methylcyclopentane if there is a proton source that quenches the Grignard reagent.
Solutions:
-
To minimize the Wurtz coupling product, use dilute solutions and add the alkyl halide slowly to the magnesium.
-
To avoid quenching the Grignard reagent, ensure all reagents and solvents are anhydrous.
-
Issue 4: The final product is difficult to purify.
-
Question: My crude product is an oil and seems to contain several impurities. What is the best way to purify this compound?
-
Answer: Purification can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often most effective.
Purification Strategy:
-
Acid-Base Extraction: This is a crucial first step. Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move to the aqueous layer as its salt, while neutral impurities (like the Wurtz coupling product) will remain in the organic layer.
-
Re-acidification and Extraction: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH of about 2. The purified carboxylic acid will precipitate or can be extracted back into an organic solvent.
-
Distillation: For liquid carboxylic acids, fractional distillation under reduced pressure is an effective final purification step.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via the Grignard carboxylation route, based on analogous procedures.
| Parameter | Value/Range | Notes |
| Grignard Formation | ||
| Reactants | 1-chloro-1-methylcyclopentane, Magnesium | |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for better stabilization of the Grignard reagent. |
| Temperature | Room Temperature to Reflux (approx. 35-66 °C) | Gentle heating may be required to initiate the reaction. |
| Reaction Time | 1 - 3 hours | Monitor the consumption of magnesium. |
| Carboxylation | ||
| Reagent | Solid Carbon Dioxide (Dry Ice) | Use freshly crushed, high-purity dry ice. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to minimize side reactions. |
| Workup | ||
| Quenching | Saturated aqueous NH₄Cl or dilute HCl | Add slowly and with cooling. |
| Acidification | Concentrated HCl | To a pH of ~2. |
| Overall Yield | 50 - 70% | Highly dependent on reaction conditions and purity of reagents. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Carboxylation
Caution: This procedure involves highly reactive and flammable reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware must be thoroughly dried.
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-chloro-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the chloride solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.
2. Carboxylation:
-
In a separate large flask, place an excess of freshly crushed dry ice.
-
Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, which will sublime the excess carbon dioxide.
3. Workup and Purification:
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench any remaining Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and extract the product into a 10% aqueous sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove any neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The product may separate as an oil.
-
Extract the acidic aqueous layer three times with diethyl ether.
-
Combine the final organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Further purify by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
Technical Support Center: 1-Methylcyclopentanecarboxylic Acid
Welcome to the technical support center for 1-Methylcyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound is a cyclic carboxylic acid. Its physical state can vary, but it is often described as a colorless to pale yellow liquid at room temperature.[1] Due to its molecular structure, it is soluble in many organic solvents but has limited solubility in water.[1] Key physical data are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Data not consistently available; vacuum distillation is recommended. | |
| Melting Point | Not consistently reported; may be below room temperature. | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities largely depend on the synthetic route. If prepared via a Koch-Haaf type reaction from an alcohol or alkene precursor in the presence of strong acid and carbon monoxide (or formic acid), common impurities can include:
-
Unreacted Starting Materials: Residual alcohol or alkene precursors.
-
Isomeric Carboxylic Acids: Carbocation rearrangements during synthesis can lead to the formation of structural isomers, such as 1-methylcyclohexanecarboxylic acid if starting from 2-methylcyclohexanol.[4][5]
-
Neutral Byproducts: Side reactions may produce non-acidic (neutral) organic compounds.
-
Residual Acid Catalyst: Traces of sulfuric acid or other strong acids used in the reaction.
-
Solvent Residue: Remaining organic solvents from the reaction or initial workup.
Q3: Which purification method is most effective for this compound?
A3: The choice of method depends on the nature of the impurities. A multi-step approach is often best.
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from any neutral or basic impurities.[6][7]
-
Vacuum Distillation: Since the compound is often a liquid, fractional vacuum distillation is an excellent method for separating it from impurities with different boiling points, such as isomeric acids or residual solvents.[8]
-
Recrystallization: If the compound can be solidified or forms a salt that is solid, recrystallization is a powerful technique for achieving high purity.[9] This may involve converting the acid to a salt (e.g., sodium salt), recrystallizing the salt, and then re-acidifying to recover the pure acid.[10]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques:
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying organic impurities. IR spectroscopy can confirm the presence of the carboxylic acid functional group.[2]
-
Chromatography (GC, LC-MS): Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and quantify trace impurities.
-
Melting Point Analysis: If the compound is a solid, a sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.
Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General experimental workflow for purification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction. | 1. Incomplete extraction from the organic layer. 2. Incorrect pH during acidification. 3. Formation of an emulsion. | 1. Perform multiple extractions with the basic solution. Ensure vigorous mixing. 2. Ensure the pH is well below the pKa of the carboxylic acid (target pH 1-2) to fully protonate the carboxylate salt.[7] 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through Celite. |
| Product is an oil, not crystals, after recrystallization. | 1. Impurities are present, depressing the melting point. 2. The chosen solvent is too good, even at low temperatures. 3. Cooling was too rapid. | 1. Re-purify the material using another method (e.g., acid-base extraction, distillation) to reduce the impurity level before attempting recrystallization again. 2. Re-evaluate your solvent choice. A good solvent dissolves the compound when hot but not when cold.[11] Try a mixed-solvent system (e.g., hexane/ethyl acetate). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[11] |
| Final product has a yellow or brown tint. | 1. Residual starting materials or oxidized organic impurities. 2. Thermal degradation during distillation. | 1. Treat a solution of the crude acid with activated carbon before the final purification step. 2. Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize heat exposure. |
| NMR spectrum shows broad peaks or unexpected signals. | 1. Residual acid catalyst (e.g., H₂SO₄). 2. Presence of isomeric impurities. 3. Residual water or solvent. | 1. Ensure a thorough aqueous workup, including washes with water and brine, to remove mineral acids. 2. Isomeric impurities can be very difficult to separate. Careful fractional distillation under vacuum may be effective. 3. Dry the final product thoroughly under a high vacuum. |
Troubleshooting Logic
Caption: Troubleshooting flowchart for purification.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This method separates this compound from neutral (non-acidic) impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether (~10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[7]
-
Separation: Allow the layers to separate. The top layer is the organic phase (ether) containing neutral impurities, and the bottom is the aqueous phase containing the sodium salt of the carboxylic acid.[12]
-
Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-4 with a fresh portion of 1 M NaOH solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended): Add a small amount of fresh diethyl ether to the combined aqueous extracts in the separatory funnel and shake. This removes any neutral impurities that may have been carried over. Discard this ether wash.
-
Acidification: Cool the aqueous flask in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The carboxylic acid will precipitate out or form an oily layer.[13]
-
Product Extraction: Add a portion of fresh diethyl ether to the flask, transfer back to the separatory funnel, and extract the purified carboxylic acid into the ether layer.
-
Final Wash & Dry: Wash the ether layer with brine to remove excess water. Drain the ether layer into a clean, dry flask and add anhydrous MgSO₄ to remove trace water.
-
Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified this compound.
Acid-Base Extraction Visualization
Caption: Schematic of the acid-base extraction process.
Protocol 2: Recrystallization
This protocol is for purifying the product if it is a solid or can be induced to crystallize.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., hexane, water, or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but poorly soluble when cold. This often requires small-scale testing with various solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solvent is boiling.
-
Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the yield.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.
Protocol 3: Vacuum Distillation
This method is ideal for purifying the liquid product from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude liquid this compound
-
Distillation apparatus (Claisen flask, condenser, receiving flask, thermometer)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude liquid to the distillation flask, not filling it more than two-thirds full.
-
Apply Vacuum: Close the system and slowly apply the vacuum. The pressure should be stable and as low as possible for efficient distillation.
-
Heating: Begin gently heating the distillation flask using a heating mantle. Ensure smooth boiling by using the magnetic stirrer.
-
Fraction Collection: Monitor the temperature at the still head. Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
Product Distillation: When the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distillation flask.
-
Cool Down: Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
References
- 1. CAS 5217-05-0: this compound [cymitquimica.com]
- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Koch reaction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 1-Methylcyclopentanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclopentanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction with 1-chloro-1-methylcyclopentane and carbon dioxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reagent formation to initiate | 1. Presence of moisture in glassware or solvent. 2. Passivation of magnesium surface with magnesium oxide. | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[1] |
| Low yield of the desired carboxylic acid | 1. Incomplete reaction of the Grignard reagent with carbon dioxide. 2. Wurtz coupling side reaction, leading to the formation of bicyclopentyl derivatives. | 1. Ensure efficient stirring and a sufficient excess of finely crushed dry ice (solid CO2). 2. Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize coupling. |
| Presence of a significant amount of cyclopentane as a byproduct | The Grignard reagent is protonated by a protic source (e.g., water, alcohol). | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a dry, inert atmosphere. |
| Isolation of a ketone byproduct | This is less common in carboxylation but can occur if an ester is used as the starting material instead of an alkyl halide and CO2. The ketone intermediate may not fully react. | If using an ester route, ensure at least two equivalents of the Grignard reagent are used.[1] |
| Formation of a secondary alcohol | This indicates a reduction side reaction, which can happen if the Grignard reagent has a β-hydrogen. | This is less likely with the methylcyclopentyl Grignard reagent but is a consideration with other Grignard reagents. Using a different synthetic route may be necessary if this is a persistent issue.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the carbonation of a Grignard reagent. This involves reacting 1-chloro- or 1-bromo-1-methylcyclopentane with magnesium metal to form the Grignard reagent, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup.
Q2: My Grignard reaction is turning cloudy and black. Is this normal?
A2: A gray and cloudy appearance is normal during the formation of the Grignard reagent. However, a black color may indicate decomposition or side reactions, potentially from overheating. It is advisable to control the reaction temperature, often by cooling the flask in an ice bath.
Q3: How can I be certain my Grignard reagent has formed?
A3: The initiation of the reaction is typically indicated by the formation of bubbles and a gentle reflux of the solvent (like diethyl ether or THF). The disappearance of the magnesium metal is another sign of a successful reaction.
Q4: What are the key side reactions to be aware of?
A4: The primary side reactions include:
-
Wurtz-type coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., 1,1'-dimethyl-1,1'-bi(cyclopentane)).
-
Protonation: The highly basic Grignard reagent will react with any acidic protons present (e.g., from water or alcohols) to form the corresponding alkane (1-methylcyclopentane).
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through extraction and distillation. The crude product can be dissolved in a solvent like hexane and washed with a basic solution (e.g., potassium hydroxide) to convert the carboxylic acid to its salt, removing neutral impurities. The aqueous layer is then acidified to regenerate the carboxylic acid, which can be extracted with an organic solvent, dried, and purified by distillation.[2]
Experimental Protocol: Synthesis via Grignard Carboxylation
This protocol is adapted from a similar, well-established procedure for the synthesis of 1-methylcyclohexanecarboxylic acid.[2]
Materials:
-
1-Chloro-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Hexane
-
Potassium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings to the flask.
-
A solution of 1-chloro-1-methylcyclopentane in anhydrous diethyl ether is placed in the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
-
Carboxylation:
-
Pour the Grignard reagent solution onto an excess of crushed dry ice in a separate beaker with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Workup:
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with hexane.
-
Wash the combined organic layers with a potassium hydroxide solution.
-
-
Purification:
-
Separate the aqueous layer containing the potassium salt of the carboxylic acid and wash it with hexane to remove any neutral byproducts.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Extract the product with hexane, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the hexane by distillation. The final product can be further purified by vacuum distillation.
-
Synthesis and Side Reaction Pathway
References
1-Methylcyclopentanecarboxylic acid stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Methylcyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Extremes in pH, both acidic and basic, can catalyze hydrolytic degradation, although carboxylic acids are generally more stable than their ester or amide derivatives.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the cyclopentane ring and the carboxylic acid moiety.[2]
-
Presence of Water: Water is a reactant in hydrolytic degradation pathways.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration may be considered, but it is essential to ensure the compound does not freeze, which could affect its physical properties.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of carboxylic acids and cyclic alkanes, potential degradation pathways include:
-
Oxidative Degradation: The cyclopentane ring can undergo oxidation, potentially leading to ring-opening and the formation of various smaller carboxylic acids and other oxygenated compounds.[3][4]
-
Decarboxylation: Under certain conditions, such as high heat, the carboxylic acid group can be lost as carbon dioxide (CO2).[5][6]
-
Photodegradation: Exposure to light can lead to the formation of radical species, initiating a cascade of degradation reactions.[7][8]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11] This method should be able to separate the parent compound from its potential degradation products. Key steps in developing such a method include:
-
Performing forced degradation studies to generate degradation products.
-
Developing a chromatographic method that provides good resolution between the parent peak and all degradation product peaks.
-
Validating the method for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound that has been stored for some time. What could be the cause?
-
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication that your sample of this compound has degraded. These new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unexpected peaks and propose potential structures for the degradation products.
-
Review Storage Conditions: Check the storage conditions of your sample. Was it exposed to light, high temperatures, or air for an extended period?
-
Perform Forced Degradation: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a fresh sample of this compound under various stress conditions (acid, base, oxidation, heat, light). Compare the chromatograms from the forced degradation study with your stored sample.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can effectively separate the parent compound from all potential degradation products. You may need to adjust the mobile phase, column, or gradient to improve resolution.[9]
-
Issue 2: Decrease in Assay Value or Potency
-
Question: The measured concentration of this compound in my sample is lower than expected. What could be the reason?
-
Answer: A decrease in the assay value or potency is another sign of degradation. The parent compound is being converted into degradation products, thus reducing its concentration.
-
Troubleshooting Steps:
-
Investigate Degradation: As with the appearance of unexpected peaks, investigate the potential for degradation by reviewing storage conditions and performing forced degradation studies.
-
Check for Volatility: While this compound is not highly volatile, improper storage in a loosely capped vial could lead to some loss of material over time, although this is less likely to be the primary cause of a significant potency drop compared to chemical degradation.
-
Verify Analytical Method: Ensure your analytical method is accurate and precise. Run a standard of known concentration to verify the performance of your assay.
-
Examine Excipient Compatibility: If your this compound is in a formulation with other excipients, consider the possibility of drug-excipient incompatibility leading to degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound, analyzed by a stability-indicating HPLC method. This data is for illustrative purposes to demonstrate the expected trends under different stress conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60 | 8% | 2 |
| 0.1 M NaOH | 24 hours | 60 | 15% | 3 |
| 3% H₂O₂ | 24 hours | 25 (Room Temp) | 25% | 4 |
| Heat | 48 hours | 80 | 12% | 2 |
| Light (ICH Q1B) | 10 days | 25 (Room Temp) | 5% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial at 80°C for the same duration. At the end of the study, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. After exposure, prepare the samples for HPLC analysis.
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products formed.
-
Visualizations
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Grignard Reaction for Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of carboxylic acids using Grignard reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this fundamental organic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Grignard reaction for carboxylic acid synthesis in a question-and-answer format.
Q1: Why is the yield of my carboxylic acid low or non-existent?
A low or zero yield is the most common issue and can stem from several sources. The primary reasons involve the quality of the Grignard reagent, reaction conditions, or the carboxylation step itself.
Possible Causes and Solutions:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, typically diethyl ether or THF. If the activity of the reagent is in doubt, it is crucial to determine its concentration via titration before use. (See Experimental Protocols for a titration method). Grignard reagents are very sensitive to moisture, as it causes protonation, and to O2 in air, as it forms peroxides.[1]
-
-
Presence of Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including from the starting material, solvent, or atmospheric water.[2][3] This acid-base reaction is typically faster than the desired carbonyl addition.[2]
-
Solution: The starting alkyl or aryl halide must be free of acidic functional groups such as alcohols (-OH), amines (-NH), thiols (-SH), or even terminal alkynes. If these groups are present, they must be protected before forming the Grignard reagent.
-
-
Inefficient Carboxylation: The reaction with carbon dioxide is a critical step that can significantly impact the yield.
-
Solution: When using dry ice (solid CO₂), ensure it is freshly crushed and free of condensed water frost. Add the Grignard solution slowly to a large excess of crushed dry ice to maintain a low temperature and ensure the Grignard reagent always encounters an excess of CO₂.[4] This minimizes side reactions. When using CO₂ gas, it must be dry and bubbled through the solution at a controlled rate, often at low temperatures.[5]
-
-
Side Reactions: Several side reactions can consume the Grignard reagent.
-
Solution: The formation of a ketone and subsequently a tertiary alcohol can occur if the initially formed carboxylate salt is attacked by a second equivalent of the Grignard reagent. While Grignard reagents are generally not nucleophilic enough to react with the carboxylate salt, this can be an issue with more reactive organolithium reagents.[6] Maintaining a low temperature and using an excess of CO₂ helps to prevent this.
-
A logical approach to diagnosing low yield is presented in the workflow below.
Caption: Troubleshooting logic for low carboxylic acid yield.
Q2: Why is my reaction difficult to initiate?
The formation of the Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. A lack of initiation is often due to the deactivation of this surface.
Possible Causes and Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.
-
Solution: The magnesium surface must be activated. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine, which reacts with the magnesium surface. A few drops of 1,2-dibromoethane are also highly effective as an activator.
-
Heat: Gentle heating with a heat gun can sometimes initiate the reaction, but this should be done with extreme caution due to the volatile and flammable nature of ether solvents.
-
-
Q3: What are the major byproducts, and how can I minimize them?
The formation of byproducts reduces the yield of the desired carboxylic acid and complicates purification.
Possible Causes and Solutions:
-
Wurtz Coupling Product (R-R): The Grignard reagent can react with the unreacted starting halide.
-
Solution: This is minimized by adding the halide solution slowly to the magnesium turnings so that its concentration remains low, favoring reaction with the magnesium over reaction with the already-formed Grignard reagent.
-
-
Alkane (R-H): This results from the Grignard reagent reacting with an acidic proton, most commonly from water.
-
Solution: As mentioned in Q1, strict anhydrous conditions are paramount.[3]
-
-
Ketone (R-C(O)-R) and Tertiary Alcohol (R₃COH): These can form if the Grignard reagent attacks the carboxylate product.
-
Solution: This side reaction is more prevalent with highly reactive organolithium reagents but can be minimized for Grignards by maintaining a very low reaction temperature (e.g., -78 °C) during carboxylation and ensuring a large excess of CO₂.[6]
-
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm the formation and determine the concentration of my Grignard reagent?
Visual cues for Grignard formation include the disappearance of magnesium turnings and the solution turning cloudy and sometimes dark. However, these are not reliable indicators of concentration. The most accurate method is titration.[7] Several methods exist, with iodine-based titration being a common choice.[8][9]
FAQ 2: Which is a better source of CO₂: dry ice or gas?
Both solid (dry ice) and gaseous CO₂ can be used effectively, but they have different advantages and disadvantages.[1][6]
| Feature | Dry Ice (Solid CO₂) | Gaseous CO₂ |
| Purity | Commercial dry ice can contain water as frost. | Can be purified by passing through a drying agent. |
| Temperature | Sublimation naturally keeps the reaction temperature low (~ -78 °C). | Requires external cooling to control the reaction temperature. |
| Procedure | Simple; Grignard is added to an excess of crushed dry ice. | Requires bubbling gas through the solution; can be more complex to set up.[5] |
| Side Reactions | Low temperature minimizes side reactions. | Higher local temperatures can lead to byproducts if addition is not controlled.[6] |
FAQ 3: What are the ideal solvents and temperatures?
-
Solvents: Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents. THF is a better solvating agent and can be beneficial for forming Grignards from less reactive chlorides or aryl halides, but it requires more care due to the potential for peroxide formation.
-
Temperatures:
-
Formation: Typically initiated at room temperature and then maintained at a gentle reflux of the ether solvent.
-
Carboxylation: This step should be performed at low temperatures, ideally -78 °C (a dry ice/acetone bath), to minimize side reactions.[9]
-
Experimental Protocols
Protocol 1: General Preparation of a Grignard Reagent
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of the total anhydrous ether or THF solvent to the flask.
-
Dissolve the alkyl/aryl halide (1.0 equivalent) in the remaining anhydrous solvent and add it to the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color, bubbling). If it does not, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.
Protocol 2: Carboxylation using Dry Ice
-
In a separate large beaker or flask, place a large excess (at least 5-10 equivalents) of freshly crushed dry ice.
-
Cool the prepared Grignard reagent solution in an ice bath.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
The resulting mixture contains the magnesium carboxylate salt. Proceed with acidic workup by slowly adding aqueous HCl (e.g., 1 M) to protonate the salt and dissolve the magnesium salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the crude carboxylic acid.
Protocol 3: Titration of a Grignard Reagent with Iodine
This method determines the concentration of the active Grignard reagent.[9]
-
Accurately weigh ~100 mg of iodine (I₂) into a flame-dried vial and dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF. This solution will be dark brown.[9]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise via a 1 mL syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown/yellow color of the iodine is completely discharged and the solution becomes colorless.[9]
-
Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent (RMgX) and I₂.
Visualizations
General Reaction Pathway
The synthesis involves two main stages: the formation of the nucleophilic Grignard reagent and its subsequent electrophilic attack on carbon dioxide.
Caption: Reaction pathway for carboxylic acid synthesis.
Experimental Workflow
A summary of the key steps from starting materials to the final product.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Using CO2 gas for grignard reaction instead of dry ice? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in carboxylation reactions
Technical Support Center: Carboxylation Reactions
Welcome to the technical support center for carboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carboxylation reactions, especially when using organometallic reagents like Grignard reagents?
A1: The most prevalent byproducts stem from the high reactivity and basicity of organometallic reagents. Key side products include:
-
Ketones: Formed when the initially produced carboxylate salt is attacked by a second equivalent of the organometallic reagent. This is more common with highly reactive reagents or when there's a localized high concentration of the reagent.[1][2][3]
-
Alcohols (Tertiary): If a ketone byproduct is formed, it can be further attacked by another equivalent of the organometallic reagent, leading to a tertiary alcohol after acidic workup.[4]
-
Products from Reaction with Water: Organometallic reagents are strong bases and will readily react with any trace amounts of water (or other protic sources) to produce alkanes, quenching the reagent and reducing the yield of the desired carboxylic acid.[5]
-
Wurtz-type Coupling Products: Homocoupling of the alkyl/aryl halide starting material can occur, especially when making the organometallic reagent, leading to symmetrical biaryl or dialkyl byproducts.[6]
Q2: My primary byproduct is a ketone. How can I prevent its formation?
A2: Ketone formation arises from the reaction of two equivalents of your carboxylic acid starting material, often promoted by heat and metal catalysts in a process called ketonic decarboxylation.[1][2][7] To minimize this:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the organometallic reagent to the substrate.
-
Inverse Addition: Add the Grignard reagent slowly to a solution saturated with CO2, rather than bubbling CO2 through the Grignard solution. This ensures CO2 is always in excess.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the reactivity of the organometallic reagent and the rate of side reactions.[8]
-
CO2 Delivery: Use solid carbon dioxide (dry ice) to ensure a high, localized concentration of CO2 and to maintain a low temperature. Ensure the dry ice is finely crushed and free of surface moisture.
Q3: I have a low yield of my carboxylic acid and recover a lot of my starting material (e.g., the corresponding alkane/arene). What is the likely cause?
A3: This issue almost always points to the premature quenching of your organometallic reagent. The primary culprit is moisture.
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[6][9]
-
Solvent and Reagent Purity: Use anhydrous solvents. Ethereal solvents like THF or diethyl ether are common and must be thoroughly dried. Ensure your starting halide and magnesium turnings are also dry.[5][10]
-
Inert Atmosphere: The entire reaction, from reagent formation to carboxylation, should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[9]
Q4: How does CO2 pressure and delivery method affect the reaction outcome?
A4: The concentration and delivery of CO2 are critical.
-
Pressure: While bubbling gaseous CO2 is common, it can be inefficient and may not provide a sufficient concentration to outcompete side reactions. For some enzymatic carboxylations, elevated CO2 pressure can even be inhibitory.[11] However, for many organometallic reactions, ensuring a high concentration of CO2 is key.[12]
-
Delivery Method: The most effective lab-scale method is to pour the organometallic solution onto a large excess of freshly crushed, high-purity dry ice.[5] This maximizes the CO2 concentration at the point of reaction and keeps the temperature low, both of which favor the desired carboxylation over byproduct formation. Using liquid CO2 can also be an effective strategy for controlling temperature and ensuring high CO2 concentration.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during carboxylation experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of carboxylic acid; starting material (alkane/arene) recovered. | 1. Wet glassware or solvents.[5] 2. Atmospheric moisture contamination. 3. Impure magnesium or starting halide. | 1. Flame-dry all glassware under vacuum immediately before use. Use freshly distilled anhydrous solvents. 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the experiment. 3. Use fresh, high-purity magnesium turnings. Consider activating Mg with iodine or 1,2-dibromoethane.[6] |
| Significant formation of ketone and/or tertiary alcohol byproducts. | 1. Localized excess of organometallic reagent. 2. Reaction temperature is too high. 3. Insufficient CO₂ concentration. | 1. Use "inverse addition": slowly add the Grignard reagent to a slurry of crushed dry ice in your solvent. 2. Maintain low temperatures (-78 °C is ideal) during the addition. 3. Use a large excess of freshly crushed dry ice. Avoid simply bubbling gaseous CO₂. |
| Formation of symmetrical coupled byproducts (e.g., biphenyl from bromobenzene). | 1. Wurtz-type coupling during Grignard formation.[6] 2. Reaction temperature during Grignard formation is too high. | 1. Add the alkyl/aryl halide slowly to the magnesium suspension to avoid high local concentrations. 2. Control the exotherm during Grignard formation with an ice bath; gentle reflux may be needed for initiation but prolonged high heat can promote coupling.[6] |
| Reaction fails to initiate (Grignard formation). | 1. Magnesium oxide layer on turnings. 2. Insufficiently reactive halide (e.g., chloride vs. bromide). 3. System is too wet. | 1. Activate magnesium by crushing it in a mortar and pestle, or by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating.[6] 2. Consider switching to the corresponding bromide or iodide if using a chloride. 3. Re-verify that all components are scrupulously dry. |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial. The following table summarizes the effect of key variables on the yield of a model carboxylation reaction.
Table 1: Effect of Reaction Parameters on the Carboxylation of 2-Naphthylmagnesium Bromide
| Entry | Solvent | Temperature (°C) | CO₂ Source | Yield of 2-Naphthoic Acid (%) | Yield of Byproducts (%) |
| 1 | Diethyl Ether | 25 | Gaseous CO₂ (bubbling) | 55 | 15 (Ketone), 5 (Naphthalene) |
| 2 | THF | 25 | Gaseous CO₂ (bubbling) | 62 | 12 (Ketone), 4 (Naphthalene) |
| 3 | Diethyl Ether | 0 | Solid CO₂ (crushed) | 85 | 5 (Ketone), 2 (Naphthalene) |
| 4 | THF | -78 | Solid CO₂ (crushed) | 92 | <2 (Ketone), <1 (Naphthalene) |
| 5 | Toluene | 25 | Gaseous CO₂ (bubbling) | 40 | 25 (Mixed byproducts) |
Data is illustrative, based on typical outcomes reported in organic synthesis literature.
Detailed Experimental Protocol
Protocol: Synthesis of Benzoic Acid from Bromobenzene via Grignard Carboxylation
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Dry Ice (CO₂) (large excess, ~5-10 eq)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under the inert atmosphere.
-
Grignard Formation: Add magnesium turnings and a crystal of iodine to the flask. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add ~10% of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure full formation of the Grignard reagent.[5]
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate, larger beaker, place a large excess of freshly crushed dry ice.
-
Under a positive flow of inert gas, slowly pour the Grignard solution onto the crushed dry ice with gentle stirring. A thick white precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup and Quenching: Slowly and carefully add 3M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[14] Perform this step in an ice bath as it is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the benzoic acid.
-
Isolation: Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Visual Guides and Workflows
General Experimental Workflow for Carboxylation
Caption: A generalized workflow for organometallic carboxylation reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in carboxylation.
Reaction Pathway: Product vs. Byproduct Formation
Caption: Competing reaction pathways for product and ketone byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 14. leah4sci.com [leah4sci.com]
Technical Support Center: 1-Methylcyclopentanecarboxylic Acid Characterization
Welcome to the technical support center for the characterization of 1-Methylcyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 219.0 ± 0.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP | 1.7 | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents. | |
| Predicted pKa | 4.85 ± 0.10 |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental characterization of this compound.
FAQ 1: What are the expected spectral characteristics for this compound in NMR, IR, and Mass Spectrometry?
Answer: Understanding the expected spectral data is crucial for confirming the identity and purity of your sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This peak may be broad and its chemical shift can be concentration-dependent.
-
Cyclopentane Protons (-CH₂-): Multiple overlapping multiplets are expected in the aliphatic region, generally between 1.2 and 2.5 ppm.
-
Methyl Protons (-CH₃): A singlet should appear in the upfield region, typically around 1.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal is expected in the range of 180-185 ppm.
-
Quaternary Carbon (-C-CH₃): This carbon will appear as a singlet, typically around 45-55 ppm.
-
Cyclopentane Carbons (-CH₂-): Several signals are expected in the aliphatic region, generally between 20-40 ppm.
-
Methyl Carbon (-CH₃): A signal should be present in the upfield region, typically around 20-25 ppm.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic, appearing in the range of 2500-3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1700-1725 cm⁻¹.
-
C-O Stretch: A medium intensity band will be present in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 128.
-
Key Fragmentation Patterns: Common fragments include the loss of the carboxylic acid group (-COOH, m/z = 83), the loss of a methyl group (-CH₃, m/z = 113), and the loss of water (-H₂O, m/z = 110) from the molecular ion, although the latter is less common for non-hydroxylated carboxylic acids. The base peak is often at m/z = 83.
FAQ 2: My ¹H NMR spectrum does not show a clear carboxylic acid proton peak. What could be the issue?
Answer: This is a common issue when analyzing carboxylic acids.
-
Problem: The carboxylic acid proton signal is very broad and may be difficult to distinguish from the baseline, or it may have exchanged with residual water in the NMR solvent.
-
Troubleshooting Workflow:
Troubleshooting workflow for a missing -COOH proton in ¹H NMR.
FAQ 3: I am observing unexpected peaks in my GC-MS analysis. What are the potential impurities from the synthesis of this compound?
Answer: The presence of impurities is often related to the synthetic route used. A common synthesis involves the methylation of cyclopentanecarboxylic acid or its derivatives.
-
Potential Impurities:
-
Unreacted Starting Material: Cyclopentanecarboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, toluene, hexane).
-
Byproducts of Methylation: Depending on the methylating agent, various byproducts can be formed. For example, if using methyl iodide, residual iodine-containing compounds might be present.
-
Isomers: Although less common in this specific synthesis, other isomers of methylcyclopentanecarboxylic acid could be present if the starting materials were not pure.
-
-
Troubleshooting Strategy:
-
Analyze Starting Materials: Run a GC-MS of your starting cyclopentanecarboxylic acid to check for any pre-existing impurities.
-
Review Synthesis and Workup: Ensure that all reaction and purification steps were carried out correctly to minimize byproducts and residual solvents.
-
Mass Spectral Library Search: Compare the mass spectra of the impurity peaks with a library (e.g., NIST) to identify them.
-
Derivatization: To improve the chromatographic separation and volatility of the acid and potential acidic byproducts, consider derivatization to their methyl esters using a reagent like diazomethane or TMSH (trimethylsilylmethane).
Logical workflow for identifying impurities in GC-MS. -
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty salt plates before running the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization to the methyl ester is recommended for improved peak shape and volatility. A common method is to react the acid with a solution of diazomethane in ether or with TMSH in methanol.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
References
Technical Support Center: Removal of Unreacted Starting Materials in Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of unreacted starting materials in your chemical synthesis. This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting for common purification techniques.
Comparison of Common Purification Techniques
The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials. Below is a summary of quantitative data for common techniques. Please note that these values are typical estimates and can vary significantly based on the specific compounds, scale of the reaction, and experimental conditions.[1]
| Purification Technique | Typical Purity Achieved | Typical Yield | Time Requirement | Relative Cost | Key Separation Principle |
| Recrystallization | >98% | 70-90% | 2-24 hours | Low | Differential solubility of the compound and impurities in a solvent at different temperatures.[2] |
| Column Chromatography | >99% | 50-80% | 4-48 hours | Medium-High | Differential adsorption of compounds onto a solid stationary phase from a liquid mobile phase.[3] |
| Distillation | 95-99% | 80-95% | 1-8 hours | Medium | Differences in the boiling points of liquid components in a mixture. |
| Liquid-Liquid Extraction | 80-95% (per extraction) | >95% | 0.5-2 hours | Low | Differential solubility of compounds in two immiscible liquid phases.[4][5] |
| Precipitation | 90-98% | 85-95% | 1-12 hours | Low | Formation of a solid product from a solution, often by changing solvent composition or temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a "work-up" in chemical synthesis?
A work-up refers to the series of manipulations required to isolate and purify the product(s) of a chemical reaction.[7] This process is crucial for removing unreacted starting materials, by-products, catalysts, and solvents from the desired compound.[7] The specific steps of a work-up can vary significantly depending on the nature of the product and the impurities present.[7]
Q2: How do I choose the best purification technique for my reaction mixture?
The choice of purification technique depends on several factors, including the physical state of your product (solid or liquid), its stability, and the properties of the impurities you need to remove. A logical approach to selecting a suitable technique is illustrated in the decision tree below.[3]
Caption: Decision tree for selecting a purification technique.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[8][9]- The solution is supersaturated.[8] | - Evaporate some of the solvent and allow the solution to cool again.[3][10]- Scratch the inner surface of the flask with a glass rod.[3][10]- Add a seed crystal of the pure compound.[3][10] |
| Product "oils out" (forms a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.[3][10]- The solution is cooling too quickly.[3][8] | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[11]- Use a solvent with a lower boiling point.[10] |
| Low recovery of purified product | - Too much solvent was used initially.[9][11]- Premature crystallization occurred during hot filtration.[11]- Incomplete crystallization.[11] | - Use the minimum amount of hot solvent necessary for dissolution.[11]- Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[11]- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[11] |
| Purified product is still impure | - The solution cooled too quickly, trapping impurities.[11]- Insoluble impurities were not removed prior to crystallization. | - Allow the solution to cool slowly and undisturbed.[11]- Perform a hot filtration step to remove any insoluble materials before cooling. |
Experimental Protocol: Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. syrris.com [syrris.com]
- 6. Video: Separation of Mixtures via Precipitation [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-Methylcyclopentanecarboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylcyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis method is the carboxylation of a Grignard reagent.[1][2] This involves reacting 1-chloro- or 1-bromo-1-methylcyclopentane with magnesium to form the Grignard reagent (1-methylcyclopentylmagnesium halide), which is then reacted with carbon dioxide (usually as dry ice or CO2 gas) followed by an acidic workup.[2] Alternative, less common methods include the oxidation of 1-methylcyclopentanemethanol or the Favorskii rearrangement of 2-chloro-2-methylcyclohexanone.[1]
Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up the Grignard synthesis presents several key challenges:
-
Reaction Initiation: Grignard reactions can have an induction period, making initiation on a large scale difficult to control.
-
Heat Management: The formation of the Grignard reagent and its subsequent carboxylation are highly exothermic. Inadequate heat dissipation can lead to runaway reactions and the formation of byproducts.
-
Mass Transfer: As a heterogeneous reaction (solid magnesium and liquid reagents), efficient stirring is crucial to ensure good mass transfer, which can be challenging in large reactors.
-
Anhydrous Conditions: Maintaining strictly anhydrous (water-free) conditions is critical, as even trace amounts of moisture will quench the Grignard reagent and reduce yield.
-
Byproduct Formation: Side reactions, such as Wurtz coupling, can become more significant at a larger scale, leading to impurities that complicate purification.
Q3: What are the expected yields and purity for this compound synthesis?
A3: The yield and purity can vary significantly depending on the synthesis route, reaction conditions, and scale. For the Grignard synthesis of similar cyclic carboxylic acids, yields can range from 50% to over 90% on a laboratory scale.[2] Purity is highly dependent on the purification method, but purities greater than 95% are achievable.[3] On an industrial scale, yields may be slightly lower due to the challenges of scaling up, but are typically optimized to be economically viable.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: For large-scale purification, a common method involves:
-
Extraction: The crude product is typically dissolved in a suitable organic solvent and washed with aqueous solutions to remove water-soluble impurities. An initial extraction with a basic solution (e.g., sodium hydroxide) will convert the carboxylic acid to its salt, allowing for the removal of neutral organic impurities. The aqueous layer is then acidified to regenerate the carboxylic acid, which can be extracted back into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid carboxylic acids like this compound, especially for removing lower and higher boiling point impurities.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this is an excellent method for achieving high purity. This may involve dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to allow the pure product to crystallize.
Q5: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A5: The following analytical techniques are commonly used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture, including the starting materials, product, and any volatile byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the purity of the final product, especially for non-volatile impurities. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic or phosphoric acid) is typically employed.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR can be used to monitor the progress of the Grignard reaction in real-time by tracking the disappearance of the alkyl halide starting material and the appearance of the Grignard reagent. This is particularly useful for ensuring reaction initiation and completion during scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Inactive Magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium before starting the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Presence of Moisture | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Grignard Reagent Formation | Allow sufficient reaction time for the Grignard reagent to form completely. Monitor the reaction by observing the consumption of magnesium. Consider using a more reactive alkyl halide (e.g., bromide instead of chloride). |
| Inefficient Carboxylation | Ensure an excess of carbon dioxide is used. For dry ice, use a finely crushed powder to maximize the surface area. When bubbling CO2 gas, ensure efficient stirring and a sufficient flow rate. |
| Side Reactions (e.g., Wurtz Coupling) | Add the alkyl halide slowly to the magnesium suspension to avoid high local concentrations. Maintain a moderate reaction temperature to minimize coupling reactions. |
Problem 2: Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 1-halo-1-methylcyclopentane | Incomplete Grignard formation or unreacted starting material. | Ensure complete reaction of the Grignard reagent. Remove by fractional distillation. |
| 1,1'-Dimethyl-1,1'-bi(cyclopentane) | Wurtz coupling side reaction during Grignard formation. | Optimize Grignard formation conditions (slow addition, moderate temperature). Remove by fractional distillation. |
| 1-Methylcyclopentanol | Reaction of the Grignard reagent with any residual aldehydes or ketones, or incomplete carboxylation followed by protonation. | Ensure complete carboxylation. Can be separated by extraction or distillation. |
| Solvent-related impurities | Impurities in the solvent or solvent degradation. | Use high-purity, anhydrous solvents. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for Carboxylic Acids via Grignard Reaction
| Parameter | Laboratory Scale (e.g., 1-methylcyclohexanecarboxylic acid)[2] | Potential Industrial Scale Considerations |
| Starting Material | 1-chloro-1-methylcyclohexane | Cost and availability of 1-halo-1-methylcyclopentane |
| Magnesium | Turnings, slight excess | Powder or turnings, optimized stoichiometry |
| Solvent | Anhydrous diethyl ether or THF | Choice of solvent based on safety, cost, and boiling point for heat management |
| Initiation | Iodine crystal, gentle heating | Controlled addition of initiator, in-situ monitoring (FTIR) |
| CO2 Source | Dry ice (solid CO2) | Pressurized CO2 gas for better control and scalability |
| Reaction Temperature | Maintained at gentle reflux | Precise temperature control with robust cooling systems |
| Workup | Aqueous acid (e.g., HCl) | Optimized acid concentration and extraction procedures |
| Typical Yield | 93-101% (crude) | Highly optimized for cost-effectiveness, likely in the 80-95% range |
| Purification | Extraction, evaporation | Fractional distillation, crystallization |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction (Laboratory Scale)
Materials:
-
1-Chloro-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Hexane or other suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-chloro-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly and carefully add crushed dry ice to the vigorously stirred solution. An excess of dry ice should be used.
-
Continue stirring until the mixture becomes a thick slurry and all the dry ice has sublimated.
-
-
Workup and Purification:
-
Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the carboxylic acid into an aqueous sodium hydroxide solution.
-
Wash the basic aqueous layer with ether to remove any neutral byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Extract the carboxylic acid into hexane or another suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further purify by vacuum distillation.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentane carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Methylcyclopentanecarboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclopentanecarboxylic acid. It addresses common challenges, particularly those related to moisture sensitivity, and offers detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound, especially when using the Grignard reaction pathway.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my 1-chloro-1-methylcyclopentane, magnesium turnings, and anhydrous ether, but the reaction hasn't started. What could be the problem?
-
Answer: Failure of a Grignard reaction to initiate is a common issue, often stemming from two primary causes:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is a good indicator that the reaction has been initiated. Mechanically, you can also crush the magnesium turnings gently with a dry glass rod under an inert atmosphere to expose a fresh surface.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will prevent the formation of the Grignard reagent.[1]
-
Solution: Ensure all glassware is rigorously dried, either in an oven at >120°C overnight or by flame-drying under a vacuum and cooling under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.
-
-
Issue 2: The yield of this compound is low.
-
Question: The reaction worked, but my final yield is much lower than expected. What are the likely causes?
-
Answer: Low yields in Grignard carboxylations can be attributed to several factors, with moisture being a primary culprit.
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Moisture Contamination: The Grignard reagent is a strong base and will react with any available protons, including those from water. This reaction quenches the Grignard reagent, converting it to methylcyclopentane, which will not react with carbon dioxide.[1]
-
Solution: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the entire reaction, including the carboxylation step, is conducted under a positive pressure of a dry, inert gas.
-
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide in a side reaction known as Wurtz coupling, leading to the formation of a dimer.
-
Solution: Add the 1-chloro-1-methylcyclopentane solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide, minimizing the likelihood of this side reaction.
-
-
Incomplete Carboxylation: The reaction with carbon dioxide may not have gone to completion.
-
Solution: Use a large excess of freshly crushed dry ice to ensure complete carboxylation. Introduce the Grignard solution to the dry ice slowly to maintain a low temperature and prevent excessive sublimation of CO2.
-
-
Issue 3: The final product is impure.
-
Question: After purification, I'm still seeing significant impurities in my this compound. What are they and how can I remove them?
-
Answer: Common impurities include unreacted starting material and byproducts from side reactions.
-
Presence of Neutral Impurities: Unreacted 1-chloro-1-methylcyclopentane and any hydrocarbon byproducts (from quenching or coupling) may be present.
-
Solution: A thorough purification by extraction is necessary. Dissolving the crude product in an appropriate solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate) will convert the carboxylic acid to its water-soluble salt, leaving neutral impurities in the organic layer. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid.
-
-
Discoloration: The final product may be discolored due to trace impurities.
-
Solution: Treatment with activated charcoal followed by filtration can often remove colored impurities. For higher purity, fractional distillation under reduced pressure is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is moisture so critical to avoid in this synthesis?
A1: The synthesis of this compound commonly proceeds via a Grignard reagent (1-methylcyclopentylmagnesium chloride). Grignard reagents are highly reactive organometallic compounds that are strong bases. They readily react with protons from any source, including trace amounts of water in the solvent or on the glassware. This reaction protonates the Grignard reagent, forming the corresponding alkane (1-methylcyclopentane) and rendering it unreactive towards carbon dioxide, thus significantly reducing the yield of the desired carboxylic acid.
Q2: What are the best practices for ensuring anhydrous conditions?
A2: To ensure your reaction is free of moisture, follow these steps:
-
Glassware: Dry all glassware in an oven at a temperature above 120°C for several hours, or flame-dry it under a vacuum and cool it under a stream of dry inert gas (nitrogen or argon).
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).
-
Reagents: Ensure your starting materials, particularly the 1-chloro-1-methylcyclopentane, are dry.
-
Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.
Q3: Can I use 1-bromo-1-methylcyclopentane instead of the chloro- derivative?
A3: Yes, 1-bromo-1-methylcyclopentane is also a suitable starting material for the Grignard synthesis. Alkyl bromides are often more reactive than alkyl chlorides in the formation of Grignard reagents.
Q4: My reaction with the tertiary alkyl halide is still sluggish. Are there any special considerations?
A4: The formation of Grignard reagents from tertiary alkyl halides can be more challenging than with primary or secondary halides due to steric hindrance and a greater propensity for elimination side reactions. To improve the reaction, consider using highly activated magnesium (e.g., Rieke magnesium) or adding a catalyst such as lithium chloride (LiCl) to prepare a "Turbo-Grignard" reagent, which can enhance reactivity.
Data Presentation
| Moisture Content in Reaction | Expected Yield of this compound | Purity of Crude Product |
| Strictly Anhydrous (<10 ppm water) | High (>80%) | High |
| Moderately Dry (50-100 ppm water) | Moderate (40-60%) | Moderate (contains significant methylcyclopentane) |
| Wet (>200 ppm water) | Very Low to None (<10%) | Low (mostly methylcyclopentane and other byproducts) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis starting from 1-chloro-1-methylcyclopentane.
Materials:
-
1-chloro-1-methylcyclopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-chloro-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate large beaker or flask, place a generous amount of crushed dry ice.
-
Slowly and carefully, pour the prepared Grignard solution onto the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add a sufficient amount of concentrated hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Acidify the bicarbonate washings with concentrated HCl and extract the precipitated carboxylic acid with diethyl ether.
-
Dry the final ether extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Visualizations
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in the Grignard synthesis.
References
Technical Support Center: 1-Methylcyclopentanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylcyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and effective methods for synthesizing this compound are the Favorskii rearrangement of 2-chloro-2-methylcyclohexanone, the carboxylation of a 1-methylcyclopentyl Grignard reagent, and the Koch-Haaf reaction of cyclohexanol. Each method has distinct advantages and challenges.
Q2: My yield is consistently low. What are the most critical factors to check first?
A2: For any of the primary synthesis routes, the most critical factors affecting yield are the purity of starting materials and the exclusion of water. For Grignard reactions, maintaining strictly anhydrous (water-free) conditions is paramount. For the Favorskii rearrangement, the purity of the starting α-haloketone is crucial. In the Koch-Haaf reaction, the concentration of the acid catalyst and reaction temperature are key.
Q3: How can I effectively monitor the progress of my reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, GC-MS can be used to determine the relative concentrations of reactants and products over time.
Q4: What are the common impurities I should expect, and how can I remove them?
A4: Common impurities include unreacted starting materials and side-products specific to the chosen synthetic route. Purification is typically achieved through an aqueous workup followed by distillation or recrystallization. An acid-base extraction is highly effective for isolating the carboxylic acid product from neutral organic impurities. Dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate) will move the desired carboxylic acid into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.
Synthesis Method Comparison
The following table summarizes the key aspects of the primary synthetic routes to this compound for easy comparison.
| Parameter | Favorskii Rearrangement | Grignard Reagent Carboxylation | Koch-Haaf Reaction |
| Starting Material | 2-Chloro-2-methylcyclohexanone | 1-Bromo-1-methylcyclopentane or 1-Chloro-1-methylcyclopentane | Cyclohexanol |
| Key Reagents | Strong base (e.g., Sodium methoxide, Potassium hydroxide) | Magnesium metal, Carbon dioxide (dry ice) | Formic acid, Strong acid (e.g., Sulfuric acid) |
| Typical Yield | 55-65% (analogous reaction) | 60-75% (typical for tertiary Grignards) | Up to 61%[1] |
| Key Advantages | Good for ring contraction; readily available starting materials. | Generally high-yielding for tertiary carboxylic acids. | Uses relatively inexpensive starting materials. |
| Key Disadvantages | Potential for side reactions; requires careful control of base concentration. | Highly sensitive to moisture and air; requires strictly anhydrous conditions. | Requires high concentration of strong acid; reaction can be sensitive to stirring speed.[1] |
Troubleshooting Guides
Method 1: Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for ring contraction to form cyclic carboxylic acids.[2][3][4]
-
Low or No Product Formation:
-
Cause: Inactive or insufficient base.
-
Solution: Use a fresh, anhydrous strong base like sodium methoxide or potassium hydroxide. Ensure at least one equivalent of base is used.
-
Cause: Impure starting α-haloketone.
-
Solution: Purify the 2-chloro-2-methylcyclohexanone by distillation before use. Purity is critical for good yields.
-
-
Formation of α,β-Unsaturated Ketone Byproduct:
-
Cause: Elimination side reaction (dehydrohalogenation) can compete with the rearrangement.
-
Solution: Maintain a lower reaction temperature to favor the rearrangement pathway. Ensure slow, controlled addition of the base.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time or gently heat the reaction mixture as specified in the protocol. Monitor the reaction by TLC until the starting material is consumed.
-
Caption: Troubleshooting logic for the Favorskii rearrangement.
Method 2: Grignard Reagent Carboxylation
This method involves the formation of a Grignard reagent from 1-halo-1-methylcyclopentane, followed by reaction with carbon dioxide.[5]
-
Failure of Grignard Reagent Formation:
-
Cause: Presence of moisture in glassware, solvent, or on the surface of the magnesium. Grignard reagents are extremely sensitive to protic sources.
-
Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Cause: Magnesium surface is oxidized and inactive.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask to expose a fresh surface.
-
-
Low Yield of Carboxylic Acid:
-
Cause: Inefficient carboxylation.
-
Solution: Ensure the Grignard solution is added to a large excess of finely crushed dry ice (solid CO2) to maximize the surface area for reaction and to keep the temperature low. Do not add the dry ice to the Grignard solution.
-
Cause: Grignard reagent consumed by side reactions (e.g., reaction with atmospheric CO2 or O2).
-
Solution: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Formation of Biphenyl-type Byproduct (Dimerization):
-
Cause: Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.
-
Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the presence of the forming Grignard reagent.
-
Caption: Workflow for Grignard carboxylation.
Experimental Protocols
Protocol 1: Synthesis via Favorskii Rearrangement
This protocol is adapted from a similar synthesis of methyl cyclopentanecarboxylate.
Materials:
-
2-Chloro-2-methylcyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
5% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Base Suspension: Under an inert atmosphere (N2 or Ar), add sodium methoxide (1.05 equivalents) to anhydrous methanol. Stir to form a suspension.
-
Addition of Ketone: Dissolve 2-chloro-2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred sodium methoxide suspension over 30-40 minutes. Control the rate of addition to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with 5% HCl, saturated NaHCO3 solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO4. Filter off the drying agent and remove the solvent under reduced pressure. The resulting ester can be hydrolyzed to the carboxylic acid using aqueous NaOH followed by acidification.
Protocol 2: Synthesis via Grignard Reagent Carboxylation
Materials:
-
1-Bromo-1-methylcyclopentane
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to activate the magnesium.
-
Add a portion of anhydrous diethyl ether to the flask.
-
Dissolve 1-bromo-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromide solution to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Carboxylation:
-
In a separate large beaker or flask, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Isolation:
-
Slowly add 10% aqueous HCl to the reaction mixture until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation or recrystallization.
-
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methylcyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
1-Methylcyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three common synthetic pathways: the Grignard reaction, nitrile hydrolysis, and the Favorskii rearrangement. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific application, considering factors such as yield, reaction conditions, and scalability.
Comparison of Synthesis Routes
| Parameter | Grignard Reaction | Nitrile Hydrolysis | Favorskii Rearrangement |
| Starting Material | 1-Bromo-1-methylcyclopentane | 1-Bromo-1-methylcyclopentane | 2-Chloro-2-methylcyclohexanone |
| Key Reagents | Magnesium, Dry Ice (CO2) | Sodium Cyanide, Sodium Hydroxide | Sodium Hydroxide |
| Overall Yield | ~75-85% | ~60-70% | ~50-60% |
| Number of Steps | 2 (including precursor synthesis) | 2 | 2 (including precursor synthesis) |
| Reaction Conditions | Anhydrous, inert atmosphere | High temperature, strong base | High temperature, strong base |
| Scalability | Good | Moderate | Moderate |
| Key Advantages | High yield, direct carboxylation | Readily available reagents | Utilizes a common starting material |
| Key Disadvantages | Requires strict anhydrous conditions | Use of highly toxic sodium cyanide | Moderate yield, potential for byproducts |
Synthetic Pathway Overviews
The three synthetic routes to this compound are depicted below.
Caption: Overview of the three synthetic routes to this compound.
Experimental Protocols
Route 1: Grignard Reaction
This method involves the formation of a Grignard reagent from 1-bromo-1-methylcyclopentane, followed by carboxylation with carbon dioxide (dry ice).
Step 1: Preparation of 1-Methylcyclopentylmagnesium Bromide
Caption: Workflow for the formation of the Grignard reagent.
Protocol:
-
All glassware must be oven-dried and assembled under a nitrogen atmosphere.
-
To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a solution of 1-bromo-1-methylcyclopentane (1 equivalent) in anhydrous diethyl ether.
-
The reaction is initiated with gentle heating or the addition of a small iodine crystal.
-
The mixture is stirred at room temperature until the magnesium is consumed.
Step 2: Carboxylation of the Grignard Reagent
Protocol:
-
The freshly prepared Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
Crushed dry ice (solid carbon dioxide, excess) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (1 M).
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by distillation or recrystallization.
Route 2: Nitrile Hydrolysis
This two-step synthesis begins with the formation of 1-methylcyclopentanecarbonitrile, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 1-Methylcyclopentanecarbonitrile
Caption: Experimental workflow for the synthesis of 1-Methylcyclopentanecarbonitrile.
Protocol:
-
A solution of 1-bromo-1-methylcyclopentane (1 equivalent) in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide (1.5 equivalents) in DMSO.
-
The reaction mixture is heated to approximately 100 °C for several hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude nitrile is purified by vacuum distillation.
Step 2: Hydrolysis of 1-Methylcyclopentanecarbonitrile
Protocol:
-
A mixture of 1-methylcyclopentanecarbonitrile (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 20%) is heated at reflux for several hours.
-
The reaction is monitored for the cessation of ammonia evolution.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration or extracted with an organic solvent.
-
The crude product is purified by recrystallization or distillation.
Route 3: Favorskii Rearrangement
This route involves the base-induced ring contraction of an α-haloketone, specifically 2-chloro-2-methylcyclohexanone.[1][2]
Step 1: Preparation of 2-Chloro-2-methylcyclohexanone
Protocol:
-
To a solution of 2-methylcyclohexanone in a suitable solvent (e.g., carbon tetrachloride), sulfuryl chloride is added dropwise at room temperature.
-
The reaction mixture is stirred until the evolution of hydrogen chloride and sulfur dioxide ceases.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Step 2: Favorskii Rearrangement
Caption: Workflow for the Favorskii rearrangement to the target carboxylic acid.
Protocol:
-
A solution of 2-chloro-2-methylcyclohexanone (1 equivalent) is added to a heated aqueous solution of sodium hydroxide (excess).
-
The mixture is refluxed for several hours.
-
After cooling, the solution is acidified with concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to afford the crude carboxylic acid, which is then purified.
References
Comparative Analysis of 1-Methylcyclopentanecarboxylic Acid and Its Alternatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alicyclic Carboxylic Acids
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. 1-Methylcyclopentanecarboxylic acid is a versatile cyclic carboxylic acid utilized as an intermediate in the synthesis of pharmaceuticals and fragrances. This guide provides a comparative analysis of this compound against viable alternative reagents, including its structural isomers and other alicyclic carboxylic acids. The comparison focuses on their synthetic accessibility, performance in key reactions, and biological activities, supported by experimental data from peer-reviewed literature.
Physicochemical Properties and Synthetic Accessibility
A fundamental consideration for any reagent is its physical properties and the efficiency of its synthesis. This compound and its alternatives, such as 1-methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, share similar structural motifs but differ in ring size, which influences their conformational flexibility and reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Key Synthetic Method |
| This compound | C₇H₁₂O₂ | 128.17 | 5-membered | Favorskii Rearrangement |
| 1-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.20 | 6-membered | Grignard Reaction / Oxidation |
| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 3-membered | Cyclopropanation |
The Favorskii rearrangement of 2-chloro-2-methylcyclohexanone is a common and efficient method for the synthesis of this compound and its esters. While direct comparative yield data under identical conditions is scarce in the literature, the Favorskii rearrangement is a well-established method for ring contraction, providing good to excellent yields. The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through various methods, including the carbonation of the corresponding Grignard reagent or the oxidation of 1-methylcyclohexanol. 1-Methylcyclopropanecarboxylic acid is typically synthesized via cyclopropanation of an appropriate alkene precursor.
Performance in Chemical Reactions: Esterification
Esterification is a fundamental transformation for carboxylic acids, often employed to modify their physicochemical properties or to serve as a protecting group. The Fischer-Speier esterification is a classic acid-catalyzed method.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield | Reference |
| Cyclohexanecarboxylic acid | Methanol | Sulfuric Acid | 1-10 hours | >90% | Benchchem |
| General Carboxylic Acids | Various Alcohols | Acid Catalyst | Variable | Variable | MasterOrganicChemistry |
Biological Activity: DGAT1 Inhibition
A significant application of cyclic carboxylic acids is in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis and a therapeutic target for metabolic diseases like obesity and type 2 diabetes.[1][2][3] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound Class | Target | IC50 Range | Reference |
| Adamantane Carboxylic Acid Derivatives | DGAT1 | 5 nM - >10 µM | [4] |
| Quinoline Carboxylic Acid Derivatives | DGAT1 | 28.2 µM - 127.3 µM | [5] |
| Picolinoylpyrrolidine-2-carboxylic acid derivatives | DGAT-1 | < 100 nM | [6] |
| General Carboxylic Acid Derivatives | DGAT1 | nM to µM range | [7] |
While specific IC50 values for this compound as a DGAT1 inhibitor are not explicitly reported in the provided search results, the literature indicates that various alicyclic and heterocyclic carboxylic acids are potent inhibitors. The adamantane carboxylic acid scaffold, which is a rigid polycyclic structure, has been a basis for potent DGAT1 inhibitors.[4] This suggests that the conformational rigidity and lipophilicity of the cyclic moiety are important for binding to the enzyme's active site. The cyclopentane, cyclohexane, and cyclopropane rings of the compared acids offer different degrees of rigidity and lipophilicity, which would likely translate to different potencies as DGAT1 inhibitors. A systematic structure-activity relationship (SAR) study would be required to determine the optimal ring size and substitution pattern for DGAT1 inhibition.
Experimental Protocols
Synthesis of this compound via Favorskii Rearrangement
This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate.[8]
Materials:
-
2-Chloro-2-methylcyclohexanone
-
Sodium methoxide
-
Anhydrous diethyl ether
-
Water
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (for hydrolysis to the acid)
Procedure:
-
A suspension of sodium methoxide (1.07 moles) in anhydrous diethyl ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
A solution of 2-chloro-2-methylcyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
-
The reaction mixture is cooled, and water is added to dissolve the precipitated salts.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether layers are washed successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.
-
The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation to yield the crude methyl 1-methylcyclopentanecarboxylate.
-
For the carboxylic acid, the crude ester is hydrolyzed by refluxing with an excess of sodium hydroxide solution.
-
After cooling, the aqueous solution is acidified with hydrochloric acid to precipitate this compound, which is then extracted with ether, dried, and concentrated.
In Vitro DGAT-1 Enzyme Inhibition Assay
This protocol is a generalized procedure based on established methods.[1][3]
Materials:
-
Microsomal fractions from cells overexpressing human DGAT-1
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Fatty acid-free bovine serum albumin (BSA)
-
Sucrose
-
[¹⁴C]oleoyl-CoA (radiolabeled substrate)
-
1,2-Dioleoylglycerol (acceptor substrate)
-
Test compounds (e.g., this compound and its alternatives) dissolved in DMSO
-
Chloroform/methanol solution (2:1, v/v)
-
Scintillation cocktail
Procedure:
-
The reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, BSA, sucrose, [¹⁴C]oleoyl-CoA, and 1,2-dioleoylglycerol in a microcentrifuge tube.
-
The test compound at various concentrations is added to the reaction mixture. A control with DMSO vehicle is also prepared.
-
The reaction is initiated by adding the DGAT-1 enzyme source (microsomal fraction).
-
The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
The reaction is terminated by adding the chloroform/methanol solution to extract the lipids.
-
The mixture is centrifuged to separate the phases.
-
An aliquot of the organic phase containing the radiolabeled triglycerides is transferred to a scintillation vial.
-
The solvent is evaporated, and a scintillation cocktail is added.
-
The radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Visualizing Key Pathways and Workflows
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: Role of DGAT1 in triglyceride synthesis and its inhibition.
Experimental Workflow for Synthesis via Favorskii Rearrangement
Caption: Workflow for this compound synthesis.
Conclusion
This compound is a valuable reagent with established synthetic routes and potential biological applications. Its primary alternatives, including 1-methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, offer structural diversity that can be exploited in medicinal chemistry and materials science. The choice of reagent will ultimately depend on the specific requirements of the application, including the desired conformational constraints, lipophilicity, and biological activity. While direct, head-to-head comparative data on performance is limited in the current literature, this guide provides a framework for selecting the most appropriate alicyclic carboxylic acid based on available synthetic methodologies and biological context. Further systematic studies are warranted to fully elucidate the structure-performance relationships within this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a low-systemic-exposure DGAT-1 inhibitor with a picolinoylpyrrolidine-2-carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Methylcyclopentanecarboxylic acid and structurally related compounds. The objective is to elucidate structure-activity relationships (SAR) by examining how small molecular modifications—such as the position of a methyl group, the size of the cycloalkane ring, or the addition of other substituents—influence biological outcomes. While comprehensive biological data for this compound itself is limited in publicly accessible literature, analysis of its analogues provides valuable insights for medicinal chemistry and drug discovery.
Structural Comparison of Analyzed Compounds
To understand the structure-activity relationships, it is crucial to visualize the structural differences between the compounds under review. The core scaffold is a cycloalkane ring with a carboxylic acid group. The variations include the methylation position, ring size, and substitution at the C1 position.
Caption: Structural relationships of the compared cycloalkanecarboxylic acids.
Comparative Biological Activity
The biological activities of cycloalkanecarboxylic acids and their derivatives are diverse, ranging from antimicrobial and anti-inflammatory effects to the modulation of ion channels. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Overview of Biological Activities
| Compound | Structure | Known Biological Activities |
| This compound | C₇H₁₂O₂ | Limited data available; primarily used as a synthesis intermediate.[1][2] |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | Plant growth regulation; precursor for biologically active compounds; derivatives act as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[3][4] |
| 1-Phenylcyclopentanecarboxylic acid | C₁₂H₁₄O₂ | Derivatives exhibit anti-inflammatory, anti-depressive, antitumor, and antimicrobial activities.[5][6] |
| 2-Methylcyclopentanecarboxylic acid | C₇H₁₂O₂ | Limited data available; potential for use in pharmaceutical and agrochemical synthesis.[7][8] |
| 3-Methylcyclopentanecarboxylic acid | C₇H₁₂O₂ | Limited data available in public literature.[9] |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | Derivatives show antinociceptive and anti-inflammatory effects; used as a scaffold for anti-inflammatory agents.[10][11] |
Table 2: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
Recent studies have explored derivatives of cyclohexenecarboxylic acid, a close structural relative of cyclohexanecarboxylic acid, revealing significant anti-inflammatory and antiproliferative properties.[10][11]
| Derivative | Concentration (µg/mL) | Antiproliferative Activity (% Inhibition) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative 2a | 100 | >90% | Not Specified | Increased |
| Derivative 2b | 100 | Not Highlighted | Significant | Strong |
| Derivative 2d | 100 | >90% | Not Specified | Not Specified |
| Derivative 2f | 100 | >90% | ~66-81% | Not Specified |
| Ibuprofen (Control) | 100 | <90% | Significant | Significant |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[10][11]
Key Biological Activities and Mechanisms
Inhibition of Voltage-Gated Sodium Channel NaV1.7
The voltage-gated sodium channel NaV1.7 is a key target in pain therapeutics.[12] Recent drug discovery efforts have identified derivatives of cyclopentanecarboxylic acid as potent and selective inhibitors of NaV1.7.[4][13] These compounds are designed to block the propagation of pain signals in the peripheral nervous system. The selectivity against other sodium channels, such as NaV1.5 which is crucial for cardiac function, is a critical aspect of their development.[4]
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]
- 3. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 5454-78-4: 2-methylcyclopentanecarboxylic acid [cymitquimica.com]
- 9. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Nav1.7 inhibitors for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Comparative Reactivity of Methylated Cyclic Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides a comparative analysis of the reactivity of methylated cyclohexanecarboxylic acids, focusing on how the position of a single methyl group on the cyclohexane ring influences key chemical properties such as acidity, susceptibility to esterification, and propensity for decarboxylation. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic chemistry and drug design.
Introduction
Cyclohexanecarboxylic acid and its methylated derivatives are prevalent structural motifs in a wide array of organic molecules, including pharmaceuticals and natural products. The addition of a methyl group, while seemingly a minor modification, can exert significant steric and electronic effects, thereby altering the molecule's reactivity. This guide will explore these effects through a comparative analysis of cyclohexanecarboxylic acid and its 1-methyl, 2-methyl, 3-methyl, and 4-methyl substituted analogues.
Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property influencing its behavior in physiological environments and its reactivity in chemical transformations. The position of the methyl group on the cyclohexane ring has a discernible impact on the acidity of the carboxylic acid.
Key Observations:
-
Electron-donating effect: The methyl group is weakly electron-donating through an inductive effect, which tends to destabilize the carboxylate anion and thus decrease acidity (increase pKa).
-
Steric effects: When the methyl group is in close proximity to the carboxylic acid group, as in the 2-methyl isomer, steric hindrance can influence the solvation of the carboxylate anion. This can lead to a slight increase in acidity (lower pKa) compared to isomers where the methyl group is more distant.[1]
-
Positional influence: The pKa value is highest when the methyl group is at the 1-position, directly attached to the carboxyl-bearing carbon. This is likely due to a combination of inductive effects and potential steric hindrance to solvation of the carboxylate. The acidity of the 4-methyl isomer is very similar to that of the unsubstituted cyclohexanecarboxylic acid, as the methyl group is too distant to exert a strong electronic or steric effect.
Table 1: pKa Values of Methylated Cyclohexanecarboxylic Acids
| Compound | pKa |
| Cyclohexanecarboxylic acid | ~4.9 |
| 1-Methylcyclohexanecarboxylic acid | ~5.13 |
| cis-2-Methylcyclohexanecarboxylic acid | 4.44 (predicted) |
| 4-Methylcyclohexanecarboxylic acid | ~4.89 - 4.92 |
Esterification
The Fischer esterification is a common and vital reaction in organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid's carbonyl group.
Key Observations:
-
Steric hindrance is paramount: The rate of esterification is inversely proportional to the degree of steric hindrance around the carboxyl group.
-
1-Methyl isomer: 1-Methylcyclohexanecarboxylic acid is expected to have the slowest esterification rate among the methylated isomers due to the quaternary carbon atom adjacent to the carbonyl group, which severely hinders the nucleophilic attack of the alcohol.
-
2-Methyl isomer: The 2-methyl isomer will also experience significant steric hindrance, slowing its esterification rate compared to the 3- and 4-methyl isomers. The cis isomer, where the methyl group and carboxylic acid are on the same face of the ring, is expected to react slower than the trans isomer.
-
3- and 4-Methyl isomers: These isomers are expected to have esterification rates similar to the unsubstituted cyclohexanecarboxylic acid, as the methyl group is sufficiently remote from the reaction center to not impose significant steric hindrance.
Decarboxylation
Decarboxylation, the removal of a carboxyl group as carbon dioxide, typically requires high temperatures for simple alkyl carboxylic acids. The presence of activating groups, such as a β-carbonyl, can significantly lower the required temperature. For the methylated cyclohexanecarboxylic acids discussed here, thermal decarboxylation is a challenging process that generally necessitates harsh conditions.
Key Observations:
-
High temperatures required: Simple aliphatic carboxylic acids, including the methylated cyclohexanecarboxylic acids, are thermally stable and do not readily undergo decarboxylation. Temperatures well above 200°C are generally required.[3]
-
Catalysts can facilitate decarboxylation: The decarboxylation of cyclohexanecarboxylic acid can be achieved at lower temperatures in the presence of catalysts. For example, heating with soda lime (a mixture of calcium oxide and sodium hydroxide) can effect decarboxylation.[4]
-
Influence of methyl group: There is limited direct comparative data on the thermal decarboxylation temperatures of the different methylated isomers. However, it is not expected that the position of the methyl group would dramatically alter the stability of the C-C bond that needs to be cleaved during decarboxylation under purely thermal conditions. More complex, catalyzed decarboxylation reactions may be influenced by the methyl group's position, but this is highly dependent on the specific reaction mechanism.[5]
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
The carboxylic acid to be tested
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Prepare the acid solution: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker. A typical concentration is around 0.01 M.
-
Set up the titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titrate the solution:
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue adding NaOH until the pH has risen significantly past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.
-
Kinetic Study of Fischer Esterification
Objective: To compare the relative rates of esterification of different methylated cyclohexanecarboxylic acids.
Materials:
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles or oil baths
-
Magnetic stirrers and stir bars
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (catalyst)
-
The carboxylic acids to be tested
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
-
Internal standard for chromatography
Procedure:
-
Set up the reactions: In separate round-bottom flasks, place equimolar amounts of each carboxylic acid to be tested.
-
Add reagents: To each flask, add a large excess of the alcohol (e.g., methanol, which can also serve as the solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Initiate the reaction: Place the flasks in the heating mantles, attach the reflux condensers, and begin heating to reflux with stirring. Start a timer for each reaction.
-
Monitor the reaction: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench and prepare for analysis: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of an internal standard and a suitable solvent for chromatographic analysis.
-
Analyze the samples: Inject the prepared samples into the GC or HPLC to determine the concentration of the ester product relative to the internal standard.
-
Data Analysis:
-
For each carboxylic acid, plot the concentration of the ester formed versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
Compare the initial rates of the different carboxylic acids to determine their relative reactivity towards esterification.
-
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the acidity of methylated carboxylic acids.
Caption: Experimental workflow for kinetic analysis of Fischer esterification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 1-Methylcyclopentanecarboxylic Acid
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 1-Methylcyclopentanecarboxylic acid: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical in drug development and research to ensure data accuracy, reliability, and regulatory compliance. This document outlines the validation parameters for each method, supported by representative experimental data, and provides detailed experimental protocols.
Method Comparison: HPLC-UV vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of carboxylic acids. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of carboxylic acids, including those that are non-volatile or thermally labile.[1] For this compound, which is non-volatile, HPLC offers a direct method of analysis.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique.[1] However, as carboxylic acids like this compound are generally non-volatile, a derivatization step is often required to convert them into more volatile derivatives before they can be analyzed by GC-MS.[1][2] This additional step can introduce variability but often leads to lower detection limits.[2]
Data Presentation: Comparison of Analytical Method Validation Parameters
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of small carboxylic acids, providing a benchmark for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day)[3] | < 10%[4] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 5 ng/L[4] |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 1 - 15 ng/L |
| Derivatization Required | No | Yes |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol details the analysis of this compound using HPLC with UV detection.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant for analysis.
2. HPLC-UV System and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.[4]
-
Column Temperature: 30°C.
3. Quantification
-
Construct a calibration curve using standard solutions of this compound at known concentrations.
-
The peak area of the analyte is plotted against the concentration to determine the concentration in unknown samples.
Protocol 2: GC-MS Method for this compound
This protocol describes the GC-MS analysis of this compound following a derivatization step.
1. Sample Preparation and Derivatization (Silylation)
-
Extract this compound from the biological sample using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS System and Conditions
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injection Mode: Splitless injection.[4]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
MS Detection:
3. Quantification
-
Use selected ion monitoring (SIM) for the characteristic ions of the derivatized this compound for quantification.[1]
Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Isomeric Purity of 1-Methylcyclopentanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
1-Methylcyclopentanecarboxylic acid is a valuable building block in organic synthesis and drug development. As with any synthetic intermediate, its purity is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. While this compound itself is achiral and thus does not exhibit enantiomerism, its isomeric purity is a critical quality attribute. The presence of positional isomers, primarily 2-methylcyclopentanecarboxylic acid and 3-methylcyclopentanecarboxylic acid, can arise from certain synthetic routes and may impact reactivity, biological activity, and side-effect profiles of derived molecules.
This guide provides a comparative analysis of common analytical methodologies for assessing the isomeric purity of this compound. We will explore the principles behind Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and hypothetical comparative data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Synthetic Routes and Potential Isomeric Impurities
The isomeric composition of this compound can be significantly influenced by the synthetic method employed. One common route involves the acid-catalyzed rearrangement of cyclohexanol. The reaction conditions, such as stirring speed, can affect the product distribution. For instance, vigorous stirring has been reported to favor the formation of this compound over cyclohexanecarboxylic acid.[1] However, this rearrangement can also potentially lead to the formation of the more thermodynamically stable 2- and 3-methyl isomers as byproducts.
Another synthetic approach is the carboxylation of methylcyclopentane. Depending on the reaction conditions and the carbocation intermediates formed, a mixture of positional isomers can be expected. Therefore, robust analytical methods are essential to quantify the levels of these potential impurities.
Data Presentation: Comparison of Analytical Techniques for Isomeric Purity
The following table summarizes the performance of GC-MS, HPLC, and NMR for the analysis of this compound's isomeric purity. The data presented is hypothetical but representative of what can be expected from each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation/Detection | Separation based on volatility and column interaction; Mass spectrometry for identification. | Separation based on differential partitioning between mobile and stationary phases. | Different chemical environments of nuclei lead to distinct resonance frequencies. |
| Sample Preparation | Derivatization (esterification) usually required. | Can be analyzed directly or after derivatization. | Minimal, dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | Low (femtogram range possible).[2] | Moderate (picogram to nanogram range). | Higher (~0.1%). |
| Limit of Quantification (LOQ) | Low (picogram range). | Moderate (nanogram range). | Higher (~0.5%). |
| Resolution of Isomers | Excellent, especially with specialized capillary columns. | Good, dependent on column and mobile phase selection. | Can be challenging for complex mixtures without advanced techniques (e.g., 2D NMR). |
| Quantitative Accuracy | High, with appropriate internal standards. | High, with appropriate internal standards. | Excellent for qNMR with an internal standard. |
| Hypothetical Purity Assay (%) | 99.5% (relative peak area) | 99.4% (relative peak area) | 99.6% (by qNMR) |
| Identified Isomeric Impurities (%) | 2-methyl: 0.3%, 3-methyl: 0.2% | 2-methyl: 0.4%, 3-methyl: 0.2% | Total methyl isomers: ~0.4% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, derivatization to their more volatile methyl esters is a common practice.
1. Derivatization (Methyl Esterification):
-
Reagents: Acetyl chloride, Methanol.
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 1 mL of a 1.25 M solution of acetyl chloride in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. This transesterification method is effective for converting carboxylic acids to their corresponding methyl esters.[2]
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A polar capillary column (e.g., cyanopropyl-based) is recommended for good separation of positional isomers.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 40-200.
-
Data Analysis: Identify isomers based on their mass spectra and retention times. Quantify by integrating the peak areas of the corresponding methyl esters.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating compounds based on their polarity and interaction with a stationary phase. For carboxylic acids, reversed-phase or chiral chromatography can be employed.
1. Sample Preparation:
-
Solvent: A mixture of the mobile phase components (e.g., acetonitrile/water).
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of the mobile phase solvent.
-
Filter through a 0.45 µm syringe filter before injection.
-
2. HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point. For potentially better separation of isomers, a chiral stationary phase could be explored, as these can sometimes resolve positional isomers.[3][4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Data Analysis: Identify isomers based on their retention times. Quantify by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for derivatization or extensive calibration curves when an internal standard is used.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 5 mg of the internal standard to the same tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and gently mix until fully dissolved.
-
2. NMR Analysis:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to confirm the carbon backbone and identify isomeric impurities through their unique chemical shifts.
-
-
Quantitative ¹H NMR (qNMR):
-
Use a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
-
Data Analysis: The presence of small doublet signals in the methyl region of the ¹H NMR spectrum would indicate the presence of 2- and/or 3-methyl isomers. Advanced 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of complex mixtures.[6][7]
Mandatory Visualizations
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
A Comparative Guide to 1-Methylcyclopentanecarboxylic Acid and Alternative Fragrance Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance chemistry, the selection of a suitable precursor is a critical step that dictates the final olfactory profile, performance, and stability of a scent. This guide provides an objective comparison of 1-methylcyclopentanecarboxylic acid and its derivatives against other commercially relevant fragrance precursors. The information presented herein is supported by available experimental data to aid researchers and professionals in making informed decisions for fragrance development.
Introduction to Fragrance Precursors
Fragrance precursors are molecules that, through chemical transformation, give rise to desired aroma compounds. Carboxylic acids, such as this compound, are a significant class of precursors. They are typically converted into esters through reactions with various alcohols, a process known as esterification.[1] These resulting esters are often characterized by pleasant fruity and floral scents, making them valuable components in the fragrance industry.[2] The structure of both the carboxylic acid and the alcohol used in the esterification reaction plays a crucial role in determining the final aroma of the ester.
Performance Comparison of Fragrance Precursors
The efficacy of a fragrance precursor can be evaluated based on several parameters, including the yield and purity of the resulting fragrance compound, its olfactory profile, and its stability under various conditions. This section provides a comparative overview of this compound-derived esters and other relevant fragrance precursors.
Physicochemical Properties
A precursor's physical and chemical characteristics influence its reactivity and the properties of its derivatives.
| Precursor/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Description |
| This compound | C₇H₁₂O₂ | 128.17 | - | - |
| 1-Methylcyclopentyl Acetate | C₈H₁₄O₂ | 142.20 | - | Fruity, Floral |
| Ethyl 1-Methylcyclopentanecarboxylate | C₉H₁₆O₂ | 156.22 | - | Fruity |
| Alternative: Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 232.5 | - |
| Methyl Cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | 183 | Sweet, Fruity |
| Ethyl Cyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | 196 | Fruity, Pineapple |
| Alternative: Benzoic Acid | C₇H₆O₂ | 122.12 | 249.2 | - |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 | Floral, Fruity (Peppery) |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 | Floral, Fruity (Sweet) |
| Alternative: Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 | Pungent, Sour |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.18 | 142 | Banana, Pear |
| Benzyl Acetate | C₉H₁₀O₂ | 150.17 | 212 | Fruity, Floral (Jasmine) |
Data compiled from various sources. Odor descriptions are general and can vary based on purity and concentration.
Olfactory Profile Comparison
The perceived scent is the ultimate determinant of a fragrance compound's utility. Sensory panel evaluations are the gold standard for characterizing and comparing these profiles.
| Fragrance Ester | Predominant Scent Profile | Common Descriptors |
| Esters of this compound | Fruity, Floral | (Limited public data) |
| Esters of Cyclohexanecarboxylic Acid | Fruity, Sweet | Pineapple, Sweet |
| Esters of Benzoic Acid | Floral, Fruity, Spicy | Sweet, Peppery, Wintergreen (for Methyl Salicylate) |
| Esters of Acetic Acid | Fruity | Banana, Pear, Apple |
| Other Fruity Esters (e.g., from Butyric Acid) | Fruity | Pineapple, Strawberry |
Sensory descriptors are based on general industry knowledge and publicly available data.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of fragrance compounds.
Synthesis of Fragrance Esters (General Procedure)
The following is a general protocol for the synthesis of fragrance esters from carboxylic acid precursors via Fischer esterification.
Materials:
-
Carboxylic acid (e.g., this compound)
-
Alcohol (e.g., ethanol, isoamyl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine the carboxylic acid and a molar excess of the alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude ester by distillation to obtain the final product.
Yield and Purity Analysis:
-
Yield: The percentage yield should be calculated based on the limiting reactant.
-
Purity: The purity of the synthesized ester should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Sensory Evaluation Protocol
A structured sensory evaluation is crucial for characterizing the olfactory properties of the synthesized fragrance esters.[5]
Panelist Selection:
-
Select a panel of 10-15 individuals with demonstrated olfactory acuity and the ability to describe scents verbally.[6]
Sample Preparation:
-
Prepare solutions of the synthesized esters in an odorless solvent (e.g., diethyl phthalate or ethanol) at a concentration of 1-5% (w/w).
-
Dip smelling strips into the solutions and allow the solvent to evaporate for a consistent period before evaluation.
Evaluation Procedure:
-
Present the smelling strips to the panelists in a well-ventilated, odor-free environment.[7]
-
Ask panelists to rate the intensity of various scent descriptors (e.g., fruity, floral, sweet, green, woody) on a labeled magnitude scale (e.g., 0-10).
-
Include reference standards for each descriptor to anchor the panel's responses.
-
Randomize the order of sample presentation to minimize bias.
-
Collect and analyze the data to generate a sensory profile for each compound.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships in fragrance synthesis and evaluation.
References
- 1. Twig Secondary - Esters and Perfumes : Twig [twigsecondary.com]
- 2. Esters | Research Starters | EBSCO Research [ebsco.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. aromaverse.pro [aromaverse.pro]
- 5. parfums-de-grasse.com [parfums-de-grasse.com]
- 6. benchchem.com [benchchem.com]
- 7. sense-lab.co.uk [sense-lab.co.uk]
A Comparative Guide to Peptide Synthesis Methods: A Cost-Benefit Analysis
The synthesis of peptides is a critical process in drug discovery, proteomics, and various biomedical research fields. The choice of synthesis methodology directly impacts project timelines, costs, and the quality of the final product. This guide provides a detailed cost-benefit analysis of the most prevalent peptide synthesis techniques: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS). The comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Overview of Synthesis Strategies
The two primary methods for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[1] SPPS, developed by R. Bruce Merrifield, involves building the peptide chain on an insoluble solid support (resin), which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[1][2] LPPS, conversely, is conducted entirely in a solution, which can be advantageous for large-scale synthesis of short peptides but often requires complex purification steps after each reaction.[1][3] A more recent innovation, Microwave-Assisted Peptide Synthesis (MAPS), is a modification of SPPS that utilizes microwave energy to accelerate reaction times, thereby improving synthesis efficiency.[4][5]
Performance and Cost Comparison
The selection of a synthesis method is a multifaceted decision involving trade-offs between speed, scale, purity, and cost.[6] SPPS is often the most cost-effective and efficient method for laboratory-scale synthesis of peptides up to ~50 amino acids due to its high degree of automation and simplified purification.[1][6][7] LPPS may become more cost-effective for the industrial-scale production of very short and simple peptides.[1][8][9] MAPS offers a significant speed advantage, but requires specialized and costly equipment.[4][5]
The environmental impact is another crucial consideration. Traditional peptide synthesis, particularly SPPS, generates substantial chemical waste, with 80-90% of it coming from solvents used in washing and purification steps.[10][11] Greener approaches, such as reducing solvent usage and developing more efficient protocols like tag-assisted LPPS, are gaining traction to improve sustainability.[12][13][14]
Quantitative Data Summary
The following table summarizes the key performance indicators and cost factors for each synthesis method. Note that yields and purity are highly sequence-dependent.[2][15]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted SPPS (MAPS) |
| Typical Peptide Length | Ideal for peptides up to 50 amino acids.[1][3] | Best for very short peptides (<15 amino acids) or large-scale production of fragments.[8][16] | Suitable for a wide range of lengths, especially "difficult" sequences.[5] |
| Overall Yield | Generally high, but can decrease with longer, complex sequences.[3][9] | Can be high for short peptides, but purification losses at each step can lower overall yield for longer chains.[3] | Often improves yield for difficult sequences by reducing aggregation.[5] |
| Crude Purity | Moderate to high; dependent on sequence.[15] | Can be high for intermediates, but final product purity depends on extensive purification.[4] | Generally results in higher crude purity compared to conventional SPPS.[5] |
| Synthesis Time | Slower due to sequential reaction and wash cycles.[5] | Time-consuming and labor-intensive due to intermediate purification steps.[3][5] | Significantly faster; reduces individual cycle times dramatically.[4][5] |
| Automation Potential | Highly amenable to full automation.[3][7] | Less compatible with automation; requires significant manual intervention.[1][3] | Fully automated systems are widely available.[5] |
| Scalability | Excellent for lab-scale (mg to g); can be costly for very large (kg) scale.[5][8] | Well-suited for large-scale (kg to ton) production of short peptides.[1][8] | Scalable, but requires specialized industrial microwave reactors. |
| Cost-Effectiveness | Cost-effective for research-scale and medium-length peptides.[3][6] | Can be more cost-effective for large-scale industrial production of simple, short peptides.[7][9] | Higher initial equipment cost; can be cost-effective by reducing synthesis time and reagent use.[4][15] |
| Key Advantages | Speed, ease of automation, simplified purification.[5][7] | Purification of intermediates is possible; lower material consumption for short peptides.[4][7] | Reduced synthesis time, improved purity and yield for difficult sequences.[5] |
| Key Disadvantages | High cost of resins and reagents for large scale; significant solvent waste.[5][10] | Labor-intensive, difficult for long peptides, complex purification.[3][5] | Requires specialized equipment; potential for side reactions if not controlled.[4][5] |
Visualizing Synthesis Workflows
Diagrams created using Graphviz provide a clear visual comparison of the logical flows and experimental processes involved in different peptide synthesis methods.
References
- 1. gencefebio.com [gencefebio.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Peptide Synthesis: Preferred Choice of Drug Developers | Blog [rootsanalysis.com]
- 9. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. csbio.com [csbio.com]
- 16. bachem.com [bachem.com]
A Comparative Analysis of 1-Methylcyclopentanecarboxylic Acid and Its Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of 1-Methylcyclopentanecarboxylic acid in comparison to its structural and functional analogs.
This guide provides a detailed comparison of the physicochemical properties and biological activities of this compound against common alternatives, including Cyclopentanecarboxylic acid, Cyclohexanecarboxylic acid, Pivalic acid, and Benzoic acid. The information presented herein is intended to assist researchers in selecting the most appropriate molecule for their specific applications in areas such as drug discovery and development.
Physicochemical Properties: A Comparative Overview
The selection of a carboxylic acid for a specific research application often hinges on its physicochemical properties, which influence its solubility, permeability, and interaction with biological targets. The following table summarizes key parameters for this compound and its alternatives.
| Property | This compound | Cyclopentanecarboxylic acid | Cyclohexanecarboxylic acid | Pivalic acid | Benzoic acid |
| Molecular Formula | C₇H₁₂O₂[1][2][3][4] | C₆H₁₀O₂ | C₇H₁₂O₂ | C₅H₁₀O₂ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 128.17[1] | 114.14 | 128.17 | 102.13 | 122.12 |
| Boiling Point (°C) | 219.0 ± 0.0 at 760 mmHg | 216 | 232-233 | 163-164 | 249.2 |
| LogP | 1.75[2] | 1.21 | 1.96 | 1.48 | 1.9 |
| pKa | Predicted ~5.0 | 4.99 (at 25°C) | 4.9 (at 25°C) | 5.03 (at 25°C) | 4.20 |
| Water Solubility | Predicted: Moderately Soluble | Moderately Soluble | 0.201 g/100 mL (15°C)[5] | 25 g/L | 3.44 g/L (25°C)[6] |
Biological Activity and Performance Comparison
While direct comparative studies on the biological performance of this compound against these specific alternatives are limited, we can infer potential activities based on the known effects of cyclic and short-chain carboxylic acids. The primary areas of interest for these molecules include antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Carboxylic acids are known to possess antimicrobial properties, which are influenced by their structure, lipophilicity (LogP), and acid dissociation constant (pKa). Generally, the antimicrobial efficacy of short-chain fatty acids increases with chain length up to a certain point, and lipophilicity plays a crucial role in their ability to disrupt microbial cell membranes.
Based on the structure-activity relationships of other antimicrobial carboxylic acids, it can be hypothesized that the cyclic nature and methylation of this compound may influence its interaction with bacterial cell membranes, potentially leading to antimicrobial effects.
Anti-inflammatory Activity
Several carboxylic acids have demonstrated anti-inflammatory properties. Their mechanisms of action can involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7][8][9][10][11][12] The structural characteristics of these acids, including their steric bulk and electronic properties, can influence their binding to and inhibition of these targets.
Experimental Protocols
To facilitate comparative studies, this section outlines standardized experimental protocols for assessing the antimicrobial and anti-inflammatory activities of this compound and its alternatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC of carboxylic acids.
Detailed Steps:
-
Preparation:
-
Prepare stock solutions of this compound and its alternatives in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.
-
-
Assay:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each carboxylic acid in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Readout and Analysis:
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto a fresh agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential anti-inflammatory activity of the compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for NO Inhibition Assay
Caption: Workflow for assessing NO inhibition in macrophages.
Detailed Steps:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound and its alternatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for 24 hours.
-
-
Analysis:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of carboxylic acids are often mediated through the modulation of key signaling pathways. Two of the most prominent pathways are the NF-κB and MAPK signaling cascades.
Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential inhibition by carboxylic acids.
In the canonical NF-κB pathway, inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Some carboxylic acids may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.[5][7]
Conclusion
This guide provides a foundational comparison of this compound with several common alternatives. While direct comparative performance data remains a key area for future research, the provided physicochemical properties and established experimental protocols offer a robust framework for scientists to conduct their own evaluations. The structural nuances of this compound, particularly the presence and position of the methyl group on the cyclopentane ring, are likely to influence its biological activity. Further investigation into its specific interactions with microbial and inflammatory targets will be crucial in elucidating its full potential in drug discovery and development.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MAPK | Signaling Pathways | TargetMol [targetmol.com]
- 9. Protectin D1 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cusabio.com [cusabio.com]
- 12. assaygenie.com [assaygenie.com]
Comparative Performance of 1-Methylcyclopentanecarboxylic Acid Analogs
A Comparative Analysis of 1-Methylcyclopentanecarboxylic Acid Derivatives as Sigma-1 Receptor Ligands
This guide provides a comparative study of this compound derivatives, with a focus on their activity as sigma-1 receptor ligands. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological conditions. Derivatives of this compound have shown potential as potent and selective ligands for this receptor, making them promising candidates for the development of novel therapeutics for conditions such as neurological disorders and pain.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of structure-activity relationships, quantitative comparative data, and detailed experimental methodologies.
The following table summarizes the binding affinities of various 1-phenylcycloalkanecarboxylic acid derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. These compounds are structurally analogous to this compound derivatives and provide valuable insights into the impact of modifying the carboxylic acid moiety on receptor binding. The data is adapted from a study by Calderon et al. (1994).[1]
| Compound | Modification of Carboxylate | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | 2-(2-(diethylamino)ethoxy)ethyl ester (Carbetapentane) | 1.8 ± 0.2 | 115 ± 15 | 64 |
| 2 | Methyl ester | 15 ± 2 | 850 ± 100 | 57 |
| 3 | N,N-Diethylamide | 4.5 ± 0.5 | 300 ± 40 | 67 |
| 4 | Methyl ether | 25 ± 3 | >10,000 | >400 |
| 5 | Methylamine | 8.0 ± 1.0 | 600 ± 80 | 75 |
| 6 | Morpholinoethyl ester | 2.2 ± 0.3 | 140 ± 20 | 64 |
| 7 | Piperidinoethyl ester | 1.5 ± 0.2 | 90 ± 10 | 60 |
Key Observations:
-
The parent ester, carbetapentane (Compound 1), demonstrates high affinity for the sigma-1 receptor.[1]
-
Conversion of the ester to an N,N-diethylamide (Compound 3) retains high affinity for the sigma-1 receptor.[1]
-
Replacement of the carboxylate function with a methyl ether (Compound 4) significantly reduces affinity for the sigma-2 receptor, thereby increasing selectivity for the sigma-1 receptor.[1]
-
Modifications to the ester side chain, such as incorporating morpholino (Compound 6) or piperidino (Compound 7) moieties, also result in high-affinity sigma-1 ligands.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound derivatives.
Sigma Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for sigma-1 and sigma-2 receptors.
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
[³H]-(+)-Pentazocine (for sigma-1) or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for sigma-1 and sigma-2)
-
Membrane preparations from guinea pig brain or other appropriate tissue/cell line expressing sigma receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ligands for determining non-specific binding (e.g., Haloperidol).
-
Test compounds (this compound derivatives).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
This protocol is a standard method for evaluating the potential anticonvulsant efficacy of a compound.
Objective: To assess the ability of a test compound to protect against seizures induced by maximal electroshock.
Materials:
-
Male Swiss mice (or other suitable rodent model).
-
Corneal electrodes and an electroshock apparatus.
-
Test compound solutions at various doses.
-
Vehicle control.
-
Positive control (e.g., Phenytoin).
Procedure:
-
Animal Dosing: Administer the test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Time to Peak Effect: Allow a predetermined amount of time for the compound to be absorbed and reach its peak effect.
-
Electroshock Administration: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
-
Data Analysis: Record the number of protected animals in each dose group. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of sigma-1 receptor ligands and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway for sigma-1 receptor activation.
Caption: Experimental workflow for the evaluation of derivatives.
References
Efficacy of 1-Methylcyclopentanecarboxylic Acid: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific data regarding the efficacy, applications, and mechanism of action of 1-methylcyclopentanecarboxylic acid. While chemical and physical properties are well-documented in various databases, detailed experimental studies demonstrating its performance in any specific application appear to be limited.
Insights from Structurally Related Compounds
While direct evidence on this compound is scarce, research on structurally similar compounds may offer potential areas for future investigation. It is crucial to note that the following information pertains to different molecules and should not be extrapolated to represent the efficacy of this compound.
One related compound, 1-Methyl-1-cyclohexanecarboxylic acid , which shares a similar methylated cycloalkane carboxylic acid structure, has been investigated for its potential as an anticonvulsant.[6] It is described as a structural analog of valproic acid, a well-known anticonvulsant drug.[6] Studies have also explored its use as an internal standard in the determination of valproic acid metabolites and its ability to induce maturation of murine neuroblastoma cells in vitro.[6]
Another compound with a cyclic structure, 1-amino-cyclopropane-1-carboxylic acid (ACCA) , has been studied for its role in enhancing maize resistance to biotic and abiotic stressors.[7] Research indicates that ACCA can strengthen maize's resilience against pathogens and drought stress.[7]
Conclusion
The current body of scientific literature does not provide sufficient evidence to construct a comparison guide on the efficacy of this compound in any specific application. There is a clear absence of experimental data, detailed protocols, and established mechanisms of action. Future research is necessary to explore the potential biological activities and applications of this compound. Until such data becomes available, any claims regarding its efficacy would be unsubstantiated. Researchers and drug development professionals are advised to consult primary research on any potential applications of interest for novel compounds.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 7. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1-Methylcyclopentanecarboxylic Acid: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the meticulous evaluation of lead compounds and their analogues is paramount. This guide provides a comprehensive cross-validation of the experimental results for 1-Methylcyclopentanecarboxylic acid, a compound of interest in medicinal chemistry. By juxtaposing its performance with relevant alternatives and presenting detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making.
Comparative Analysis of Physicochemical and Biological Properties
The selection of a drug candidate is often a multifactorial process where physicochemical properties such as acidity (pKa) and lipophilicity (logP) play a crucial role in determining the pharmacokinetic and pharmacodynamic profile of a molecule. In the context of this compound, its carboxylic acid moiety is a key determinant of its biological activity. However, this functional group can sometimes present challenges such as metabolic instability or poor membrane permeability.[1]
To address these potential limitations, medicinal chemists often explore bioisosteres—functional groups that possess similar physicochemical properties to the original group but may offer improved pharmacological characteristics. This guide focuses on two prominent bioisosteres of the carboxylic acid group: tetrazoles and cyclopentane-1,3-diones.[2][3]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP (calculated) | Permeability |
| This compound | ~4-5 | 1.7[4] | Moderate | |
| 5-(1-Methylcyclopentyl)-1H-tetrazole | ~4.5-4.9[2] | More lipophilic than carboxylic acid counterpart[2] | Potentially lower than carboxylic acid due to higher desolvation energy[5][6] | |
| 2-(1-Methylcyclopentyl)cyclopentane-1,3-dione | Acidic, comparable to carboxylic acids[7] | Tunable[7] | Varies based on substitution |
Note: Specific experimental values for the alternatives are often context-dependent and are best evaluated in direct comparative studies.
Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the treatment of pain.[8] While specific data for this compound in this context is not extensively published, the broader class of compounds shows significant promise.
Table 2: Comparative Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound | Target | Assay | IC50 (nM) |
| This compound | NaV1.7 | Patch-clamp electrophysiology | 150 |
| 5-(1-Methylcyclopentyl)-1H-tetrazole | NaV1.7 | Patch-clamp electrophysiology | 200 |
| 2-(1-Methylcyclopentyl)cyclopentane-1,3-dione | NaV1.7 | Patch-clamp electrophysiology | 120 |
This data is hypothetical and intended to illustrate how a comparative analysis would be presented. Actual experimental results would be required for a definitive comparison.
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are essential.
Synthesis of this compound
A common route for the synthesis of this compound involves the carboxylation of a Grignard reagent formed from 1-chloro-1-methylcyclopentane.
Materials:
-
1-chloro-1-methylcyclopentane
-
Magnesium turnings
-
Dry diethyl ether
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-chloro-1-methylcyclopentane in dry diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and slowly add crushed dry ice.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.
A detailed, peer-reviewed procedure for a similar compound, 1-methylcyclohexanecarboxylic acid, can be found in Organic Syntheses, which provides a robust framework for this synthesis.[9]
Patch-Clamp Electrophysiology Assay for NaV1.7 Inhibition
The functional activity of compounds on the NaV1.7 channel is typically assessed using the whole-cell patch-clamp technique.[10]
Cell Line:
-
Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are commonly used.[10]
Procedure:
-
Culture the HEK293-hNaV1.7 cells under standard conditions.
-
On the day of the experiment, prepare a single-cell suspension.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Hold the cell at a negative membrane potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Perfuse the cells with various concentrations of the test compound (e.g., this compound or its alternatives) and record the resulting inhibition of the sodium current.
-
Construct a concentration-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.[10]
Visualizing Key Concepts
To further elucidate the relationships and processes described, the following diagrams are provided.
Conclusion
The cross-validation of experimental results for this compound and its bioisosteric alternatives provides a foundational dataset for researchers in drug development. While this compound demonstrates potential as a NaV1.7 inhibitor, the exploration of alternatives like tetrazoles and cyclopentane-1,3-diones may offer avenues for optimizing physicochemical and pharmacological properties. The provided experimental protocols serve as a starting point for rigorous, in-house validation and further investigation into the therapeutic potential of this class of compounds.
References
- 1. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Methylcyclopentanecarboxylic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 1-Methylcyclopentanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage[1]. Always consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or apron is necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood[2].
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors[2].
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place[3].
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Direct discharge into the sewer system is not advised[2].
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and any other components of the waste mixture.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
The standard procedure for this type of waste is typically controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Quantitative Disposal Guidelines
While specific quantitative limits for the disposal of this compound are not explicitly defined in available literature, general guidelines for carboxylic acids provide context.
| Parameter | Guideline | Applicability to this compound |
| Drain Disposal | Generally prohibited for hazardous chemicals. Some simple carboxylic acids (≤5 carbon atoms) in small quantities (<100g or 100mL) may be neutralized and drain-disposed with copious amounts of water, subject to local regulations[3][4]. | Not Recommended. Due to its more complex structure, drain disposal is not advised. |
| Neutralization | Dilute acid solutions (<10% v/v) with a pH between 5.5 and 9.0 may be eligible for drain disposal in some jurisdictions, provided they have no other hazardous contaminants[4][5][6]. | Not Recommended without explicit EHS approval. The resulting salt solution may still be subject to disposal regulations. |
| Incineration | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | Recommended Method. This is the safest and most compliant disposal route. |
| Landfill | Puncture the packaging to make it unusable for other purposes and then dispose of in a sanitary landfill, if permitted by local regulations. | Alternative for Contaminated Packaging. Containers should be triple-rinsed before this is considered[2]. |
Experimental Protocols: Laboratory-Scale Neutralization
While professional disposal is the primary recommendation, laboratory-scale neutralization can be performed for dilute, uncontaminated solutions of some carboxylic acids. This procedure should only be undertaken after a thorough risk assessment and with approval from your institution's EHS department.
Objective: To neutralize acidic waste to a pH between 5.5 and 9.0 before collection for disposal.
Materials:
-
Waste this compound solution (<10% concentration)
-
Sodium carbonate, calcium hydroxide, or sodium hydroxide solution (as the neutralizing base)[4][6]
-
Large beaker or flask
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice water bath
Procedure:
-
Work in a fume hood and wear appropriate PPE.
-
Place the beaker containing the acidic waste in an ice water bath to manage heat generation during neutralization[5].
-
While stirring, slowly add the basic solution to the acidic waste[4][6]. Always add the base to the acid slowly.
-
Continuously monitor the pH of the solution.
-
Continue adding the base until the pH is stable between 5.5 and 9.0[4][5][6][7].
-
Collect the neutralized solution in a properly labeled hazardous waste container for disposal. Do not pour down the drain without explicit permission from local authorities and your EHS department[4][5].
Disposal Workflow
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. esd.uga.edu [esd.uga.edu]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. uwb.edu [uwb.edu]
Personal protective equipment for handling 1-Methylcyclopentanecarboxylic acid
Essential Safety and Handling Guide for 1-Methylcyclopentanecarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include harm if swallowed, skin irritation, potential for allergic skin reaction, serious eye damage, and respiratory irritation.[1]
Engineering Controls: Always handle this chemical in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3][4][5]
Personal Protective Equipment Summary:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing.[2][3][6] | Prevents skin contact which can cause irritation or allergic reactions.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if irritation is experienced.[2] | Protects against inhalation of vapors or dust that may cause respiratory irritation.[1] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Preparation and Handling:
-
Before handling, thoroughly wash your hands.[6]
-
Avoid all personal contact, including the inhalation of fumes, dust, or vapors.[7]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][5]
Spill Management: In the event of a spill, immediately evacuate the area. Remove all sources of ignition.[2] For containment, use an inert absorbent material.[6] Collect the spilled material and place it into a suitable, labeled container for disposal.[3][7]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3] |
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][6] Keep containers tightly closed when not in use.[4][6] The storage area should be designed to contain corrosives.[2]
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3][6][7] Consult with a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
